1-Phthalazinamine
説明
特性
IUPAC Name |
phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSCLHDMXBMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172561 | |
| Record name | 1-Phthalazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-69-8 | |
| Record name | 1-Phthalazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phthalazinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phthalazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalazin-1-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization of 1-Phthalazinamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Phthalazinamine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document details the expected and observed spectral data from key analytical techniques, outlines comprehensive experimental protocols for obtaining this data, and presents a logical workflow for the characterization of such novel compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Phthalazinamine.
Infrared (IR) Spectroscopy
No experimental IR spectrum for 1-Phthalazinamine was found in the searched databases. The following table is based on the expected characteristic absorption bands for a primary aromatic amine fused to a phthalazine ring system.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | Asymmetric and symmetric N-H stretching (primary amine) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 1650 - 1580 | Medium-Strong | N-H bending (scissoring) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic and heteroaromatic rings) |
| 1340 - 1250 | Strong | Aromatic C-N stretching |
| 900 - 680 | Strong | Aromatic C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR spectra for 1-Phthalazinamine were found in the searched databases. The chemical shifts below are predicted based on the analysis of structurally similar phthalazine derivatives and general principles of NMR spectroscopy.
1.2.1. ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | s | 1H | H4 |
| ~7.8 - 8.2 | m | 4H | H5, H6, H7, H8 (Aromatic protons of the benzene ring) |
| ~5.5 - 6.5 | br s | 2H | NH₂ (Amine protons) |
1.2.2. ¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C1 (Carbon bearing the amino group) |
| ~140 - 145 | C4 |
| ~125 - 135 | C4a, C5, C6, C7, C8, C8a (Aromatic carbons) |
Mass Spectrometry (MS)
The following data is derived from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Phthalazinamine available in the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Assignment |
| 145 | 100 | [M]⁺ (Molecular Ion) |
| 118 | ~60 | [M - HCN]⁺ |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) or related fragment |
| 76 | ~25 | [C₆H₄]⁺ (Benzyne) |
| 64 | ~30 | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 1-Phthalazinamine.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Phthalazinamine.
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
A small amount of 1-Phthalazinamine (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a homogenous mixture is obtained.
-
A portion of the mixture is transferred to a pellet press.
-
A vacuum is applied to remove air, and pressure is applied to form a transparent or semi-transparent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 1-Phthalazinamine.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Procedure:
-
Approximately 5-10 mg of 1-Phthalazinamine is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
The sample is vortexed or gently agitated to ensure complete dissolution.
-
The NMR tube is placed in the spectrometer's probe.
-
¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Phthalazinamine.
Method: Electron Ionization (EI) Mass Spectrometry, typically coupled with Gas Chromatography (GC-MS).
Instrumentation: A GC-MS system.
Procedure:
-
A dilute solution of 1-Phthalazinamine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
The solution is injected into the GC, where the compound is vaporized and separated from the solvent.
-
The separated compound enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Workflow and Pathway Visualization
Since no specific biological signaling pathways involving 1-Phthalazinamine have been prominently documented in the searched literature, a logical workflow for the general spectroscopic characterization of a novel compound like 1-Phthalazinamine is presented below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Phthalazinamine.
This comprehensive guide serves as a foundational resource for researchers and professionals engaged in the study and development of 1-Phthalazinamine and related compounds. The provided data and protocols facilitate the efficient and accurate characterization of this important molecule.
References
An In-depth Technical Guide on the Core Chemical Properties and Reactivity of 1-Phthalazinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phthalazinamine, a key heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of its fundamental chemical properties, reactivity, and its role as a pharmacophore. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCH1), a key target for 1-phthalazinamine derivatives, visualized through a detailed diagram.
Chemical Properties of 1-Phthalazinamine
1-Phthalazinamine, also known as phthalazin-1-amine, is a bicyclic aromatic compound with the chemical formula C₈H₇N₃.[1] Its structure consists of a phthalazine core substituted with an amino group at the 1-position.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| CAS Number | 19064-69-8 | [1] |
| Melting Point | 224-226 °C (for 4-(4-phenoxyphenyl)-1-aminophthalazine) | [2] |
| 223-224 °C (for 5-aminophthalazine) | [3] | |
| Boiling Point | 592.9±35.0 °C (Predicted for 1,1,-di(phthalazine-yl)amine) | [4] |
| pKa | 4.60±0.10 (Predicted for 1,1,-di(phthalazine-yl)amine) | [4] |
| 5.32±0.30 (Predicted for 5-aminophthalazine) | [3] | |
| Solubility | Soluble in polar organic solvents such as methanol and chloroform. Limited solubility in water. | [5] |
| LogP | 0.82 | [6] |
Table 1: Physicochemical Properties of 1-Phthalazinamine and Related Compounds
Synthesis and Reactivity
The phthalazine scaffold is a privileged structure in drug discovery, and understanding the synthesis and reactivity of 1-Phthalazinamine is crucial for the development of novel therapeutic agents.
Synthesis of 1-Phthalazinamine
The most common route for the synthesis of 1-aminophthalazine derivatives involves the nucleophilic substitution of a leaving group, typically a halogen, at the 1-position of the phthalazine ring with an amine.
-
Materials: 1-chloro-4-(4-phenoxyphenyl)phthalazine, ammonium acetate.
-
Procedure:
-
An equimolar mixture of 1-chloro-4-(4-phenoxyphenyl)phthalazine (0.01 mol) and ammonium acetate (0.01 mol) is heated for 2 hours.
-
After cooling, the solid residue is triturated with water.
-
The resulting solid is collected by filtration, dried, and crystallized from an ethanol/water mixture.
-
-
Yield: 79%
-
Melting Point: 224-226 °C
Chemical Reactivity
The reactivity of 1-Phthalazinamine is characterized by the nucleophilic nature of the exocyclic amino group and the electrophilic character of the phthalazine ring system.
The amino group of 1-Phthalazinamine can undergo N-alkylation with various alkylating agents. This reaction is a key step in the synthesis of many biologically active derivatives.
-
Materials: Amine (e.g., 1-Phthalazinamine), methyl iodide, a suitable base (e.g., potassium carbonate or sodium hydroxide), and a solvent (e.g., acetone or methanol).
-
Procedure:
-
The N-trifluoroacetyl derivative of the amine is prepared to facilitate monomethylation.
-
The derivative is treated with methyl iodide in the presence of a base.
-
Reaction conditions can be modified to achieve dimethylation. Note: Methyl iodide is a toxic and suspected carcinogen and should be handled with appropriate safety precautions.
-
The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides.
-
Materials: Amine (e.g., 1-Phthalazinamine), acetic anhydride.
-
Procedure:
-
A mixture of the amine (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is dissolved in ether (5 mL) and allowed to stand for 1 hour to crystallize the product.
-
The crystalline product is collected by filtration. This protocol is described as a catalyst-free and solvent-free method for many amines.
-
The bifunctional nature of 1-Phthalazinamine, possessing both a nucleophilic amino group and ring nitrogens, allows it to participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, reaction with dicarbonyl compounds can lead to the formation of new rings fused to the phthalazine core.[7]
Role in Drug Development and Signaling Pathways
Phthalazine derivatives, including those derived from 1-Phthalazinamine, exhibit a wide range of pharmacological activities, such as anticancer, antihypertensive, and anti-inflammatory properties. A significant area of interest is their activity as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH1).
1-Phthalazinamine Derivatives as MCH1 Receptor Antagonists
It has been discovered that compounds based on the 1-aminophthalazine structure demonstrate high affinity and selectivity for the MCH1 receptor.[8] The MCH1 receptor is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it a promising target for the treatment of obesity and related metabolic disorders.[8]
MCH1 Receptor Signaling Pathway
The MCH1 receptor is known to couple to both Gᵢ and Gᵩ G-protein subtypes.[2][9] The binding of an agonist like the melanin-concentrating hormone (MCH) initiates downstream signaling cascades. Conversely, an antagonist, such as a 1-phthalazinamine derivative, would block these signaling events.
-
Gᵩ-Mediated Pathway: Upon activation, the Gᵩ protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK.[9][10]
-
Gᵢ-Mediated Pathway: The activation of the Gᵢ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2][10]
Below is a diagram illustrating the MCH1 receptor signaling pathway.
Caption: MCH1 Receptor Signaling Pathway.
Conclusion
1-Phthalazinamine is a molecule of significant interest in the field of medicinal chemistry. Its chemical properties and reactivity allow for the synthesis of a diverse range of derivatives with potent biological activities. The ability of 1-aminophthalazine-based compounds to act as MCH1 receptor antagonists highlights their therapeutic potential, particularly in the context of metabolic disorders. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers engaged in the design and development of novel phthalazine-based therapeutics. Further investigation into the quantitative physicochemical properties and the full spectrum of its chemical reactivity will undoubtedly open new avenues for its application in drug discovery.
References
- 1. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iiste.org [iiste.org]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 102072-84-4 CAS MSDS (PHTHALAZIN-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Novel 1-Phthalazinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Derivatives of 1-phthalazinamine, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and cardiovascular effects.[1][4][5][6] The clinical success of phthalazine-based drugs, such as the PARP inhibitor Olaparib, underscores the therapeutic potential of this chemical class.[3] This guide provides an in-depth overview of the primary synthetic strategies, experimental protocols, and relevant data for the preparation of novel 1-phthalazinamine derivatives.
Core Synthetic Strategies
The synthesis of 1-phthalazinamine derivatives is predominantly achieved through two main pathways: direct nucleophilic substitution on a pre-formed phthalazine ring and a multi-step approach involving the initial construction of a phthalazinone intermediate.
Strategy 1: Direct Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for synthesizing 1-phthalazinamine derivatives is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically chlorine, at the C1 position of the phthalazine ring. The electron-withdrawing effect of the adjacent ring nitrogens renders the C1 position electrophilic and susceptible to attack by amine nucleophiles.[7][8]
This approach utilizes a 1-chlorophthalazine derivative as the key starting material, which is reacted with a primary or secondary amine to yield the corresponding 1-aminophthalazine product.[9][10][11]
Strategy 2: Synthesis via Phthalazinone Intermediate
An alternative and versatile strategy involves building the phthalazine core from acyclic precursors, such as phthalic anhydride or 2-acylbenzoic acids.[5][10] This route first yields a phthalazin-1(2H)-one, which is subsequently converted to the target 1-phthalazinamine.
The key steps are:
-
Cyclocondensation: Reaction of phthalic anhydride with hydrazine hydrate or a substituted hydrazine, often in acetic acid, to form the phthalazin-1(2H)-one ring.[1][5]
-
Chlorination: Conversion of the phthalazinone to a 1-chlorophthalazine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[9]
-
Amination: Nucleophilic substitution of the resulting 1-chlorophthalazine with a desired amine, as described in Strategy 1.
Experimental Protocols
The following are generalized experimental methodologies based on published procedures. Researchers should adapt these protocols based on the specific reactivity of their chosen substrates and reagents.
Protocol 1: General Procedure for Nucleophilic Substitution of 1-Chlorophthalazine
This protocol is adapted from the synthesis of piperazinyl-phthalazinamine derivatives.[11]
-
Reaction Setup: To a solution of the 1-chlorophthalazine derivative (1.0 eq) in an appropriate solvent (e.g., n-butanol, ~0.15 M), add the desired amine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 150 °C) in a sealed vessel or under reflux conditions overnight.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-phthalazinamine product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Two-Step Synthesis from Phthalazin-1(2H)-one
This protocol combines the chlorination and subsequent amination steps.
Part A: Chlorination of Phthalazin-1(2H)-one [9]
-
Reaction Setup: Suspend the phthalazin-1(2H)-one derivative (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 volumes).
-
Reagent Addition: Carefully add phosphorus pentachloride (PCl₅, ~1.1 eq) portion-wise while stirring.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-chlorophthalazine. This intermediate can be used directly in the next step.
Part B: Amination
-
Follow the procedure outlined in Protocol 1 , using the crude 1-chlorophthalazine obtained from Part A as the starting material.
Data Presentation: Examples of Synthesized Derivatives
The following table summarizes representative 1-phthalazinamine derivatives synthesized using the methodologies described.
| Derivative Structure/Name | Key Reactants | Reported Yield | Reference |
| N-(4-morpholinophenyl)-4-(4-(3-nitrobenzyl)piperazin-1-yl)phthalazin-1-amine | 4-chloro-N-(4-morpholinophenyl)phthalazin-1-amine; 1-(3-nitrobenzyl)piperazine | N/A | [11] |
| 4-butyl-7-methoxy-N-[1-(2-naphthylmethyl)piperidin-4-yl]phthalazin-1-amine | 1-Chloro-4-butyl-7-methoxyphthalazine; N-[1-(2-naphthylmethyl)piperidin-4-yl]amine | N/A | [12] |
| 7-methoxy-4-methyl-N-[1-(2-naphthylmethyl)piperidin-4-yl]phthalazin-1-amine | 1-Chloro-7-methoxy-4-methylphthalazine; N-[1-(2-naphthylmethyl)piperidin-4-yl]amine | N/A | [12] |
| N-(p-tolyl)-4-(p-tolylamino)phthalazin-1-amine | 1,4-dichlorophthalazine; p-toluidine | N/A | [13] |
| 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione | 2-(4-(1-oxophthalazin-2(1H)-yl)phenyl)-1H-isoindole-1,3(2H)-dione; POCl₃/PCl₅ | N/A | [9] |
Biological Activity and Signaling Pathways
Phthalazinamine derivatives have been identified as potent inhibitors of various biological pathways critical in disease progression. For instance, they have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][11] Inhibition of the TGF-β pathway is a key therapeutic strategy, as its dysregulation is associated with numerous diseases, including cancer.[11] Certain novel phthalazines have been shown to inhibit TGF-β signaling by reducing Smad phosphorylation through a non-receptor-kinase mechanism.[11]
The table below presents biological activity data for selected phthalazinamine analogs.
| Compound ID | Biological Target / Assay | Activity (IC₅₀ / EC₅₀) | Reference |
| Compound 2xxiv | PGE2 Production Reduction (HCA-7 cells) | EC₅₀ = 0.02 µM | [13] |
| Compound 2vii | PGE2 Production Reduction (HCA-7 cells) | EC₅₀ = 0.032 µM | [13] |
| Compound 10p | TGF-β/Smad Signaling Inhibition | IC₅₀ = 0.11 µM | [11] |
| Various Derivatives | VEGFR-2 Kinase Inhibition | IC₅₀ in nanomolar range | [3] |
Conclusion
The synthesis of 1-phthalazinamine derivatives is a dynamic area of research, primarily driven by the significant therapeutic potential of this compound class.[2] The synthetic routes are well-established, with the nucleophilic substitution of 1-chlorophthalazines serving as the most robust and common strategy. The versatility of these synthetic methods allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties. The continued exploration of this scaffold is expected to yield novel drug candidates with improved potency and selectivity for a range of challenging disease targets.[3][14]
References
- 1. jocpr.com [jocpr.com]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iiste.org [iiste.org]
- 10. scispace.com [scispace.com]
- 11. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
- 13. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacophore of 1-Phthalazinamine: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the pharmacophore of 1-Phthalazinamine, a heterocyclic amine scaffold with demonstrated potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. It summarizes key structure-activity relationships (SAR), presents detailed experimental protocols from relevant studies, and visualizes the core pharmacophoric features and experimental workflows.
Core Pharmacophore and Structure-Activity Relationship
The 1-Phthalazinamine scaffold serves as a versatile template for the development of potent and selective bioactive molecules. Analysis of derivatives, particularly those investigated as inhibitors of prostaglandin E2 (PGE2) production, has revealed key structural features essential for biological activity. The core pharmacophore consists of the phthalazine ring system with a crucial amino group at the C1 position. Modifications to this scaffold have provided valuable insights into the structural requirements for activity.
A significant study on aminophthalazine analogs as inhibitors of PGE2 production in HCA-7 human adenocarcinoma cells highlights the importance of substituents on a phenyl ring attached to the 1-amino group. The investigation of a series of these compounds has elucidated a preliminary structure-activity relationship.
Quantitative Structure-Activity Relationship of 1-Phthalazinamine Analogs
The following table summarizes the quantitative data for a series of 1-aminophthalazine derivatives, detailing their efficacy in reducing PGE2 levels and their limited inhibitory effect on COX-2, suggesting a mechanism of action independent of direct COX-2 inhibition.[1]
| Compound ID | R1 Substituent | R2 Substituent | PGE2 Reduction (%) at 1 µM | EC50 for PGE2 Reduction (µM) | COX-2 Inhibition (%) at 5 µM |
| 2vi | p-CH3 | H | 99 | 0.031 | - |
| 2vii | p-CH3 | p-OCH3 | 98 | 0.032 | - |
| 2viii | p-CH3 | m-OCH3 | 62 | - | - |
| 2ix | p-CH3 | o-OCH3 | 79 | 0.59 | - |
| 2x | p-CH3 | - (Pyrimidine) | 15 | - | - |
| 2xi | p-CH3 | p-N(CH3)2 | 94 | 0.42 | - |
| 2xxiv | H | p-OCH3 | - | 0.02 | 3 |
Data extracted from a study on aminophthalazine analogs as inhibitors of PGE2 production.[1]
Based on this data, a putative pharmacophore model for 1-aminophthalazine derivatives as inhibitors of PGE2 production can be proposed. The model suggests the following key features:
-
A hydrogen bond donor: The amino group at the C1 position is likely a key hydrogen bond donor.
-
An aromatic core: The phthalazine ring system provides a necessary scaffold.
-
A substituted aromatic ring: A phenyl group attached to the 1-amino group is crucial for potent activity.
-
Specific substitution patterns on the phenyl ring: A para-substituent on the phenyl ring, such as a methoxy group, appears to be favorable for high potency. The position of this substituent is critical, as moving it to the meta or ortho position leads to a decrease in activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 1-aminophthalazine derivatives as described in the cited literature.
General Synthetic Procedure for 1-Arylaminophthalazine Derivatives
A mixture of 1-chlorophthalazine (1.0 equivalent), the corresponding aniline derivative (1.2 equivalents), and a base such as triethylamine (2.0 equivalents) in a suitable solvent like ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired 1-arylaminophthalazine product.
In Vitro PGE2 Production Assay
HCA-7 human colon adenocarcinoma cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with the test compounds at various concentrations for a specified period. Following treatment, the cell culture supernatant is collected, and the concentration of PGE2 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The percentage of PGE2 reduction is calculated relative to vehicle-treated control cells.[1]
In Vitro COX-2 Inhibition Assay
The inhibitory activity of the compounds against cyclooxygenase-2 (COX-2) is determined using a cell-free in vitro assay. Recombinant human COX-2 enzyme is incubated with the test compounds at a specific concentration (e.g., 5 µM). The enzymatic reaction is initiated by the addition of arachidonic acid. The formation of prostaglandins is measured, typically by detecting a specific product like PGE2, using an appropriate method such as ELISA or mass spectrometry. The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence of the test compound to that of a vehicle control.[1]
Visualizing the Pharmacophore and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A putative pharmacophore model for 1-Phthalazinamine derivatives as inhibitors of PGE2 production.
Caption: The experimental workflow for the synthesis and biological evaluation of 1-Phthalazinamine derivatives.
References
A Technical Guide to 1-Phthalazinamine Analogs for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phthalazinamine analogs, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document details their synthesis, biological screening data, and the experimental protocols utilized for their evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.
Introduction to 1-Phthalazinamine Analogs
Phthalazine and its derivatives, particularly those with a 1-amino or a 1-oxo substitution (phthalazinones), are privileged scaffolds in drug discovery.[1] These compounds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This guide focuses on analogs of 1-phthalazinamine and the closely related phthalazin-1(2H)-ones, summarizing key findings from biological screening to inform future drug development efforts.
Quantitative Biological Screening Data
The following tables summarize the in vitro biological activity of selected 1-phthalazinamine analogs against various cancer cell lines and protein kinases. These compounds have demonstrated significant potential, with some exhibiting potent inhibitory activities at nanomolar concentrations.
Table 1: In Vitro Cytotoxicity of 1-Phthalazinamine Analogs
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9c | HCT-116 | Colon | 1.58 | [4] |
| 12b | HCT-116 | Colon | 0.32 | [4] |
| 13c | HCT-116 | Colon | 0.64 | [4] |
| 11d | MDA-MB-231 | Breast | 0.92 | [5] |
| 12c | MDA-MB-231 | Breast | 1.89 | [5] |
| 12d | MDA-MB-231 | Breast | 0.57 | [5] |
| 11d | MCF-7 | Breast | 2.1 | [5] |
| 12c | MCF-7 | Breast | 1.4 | [5] |
| 12d | MCF-7 | Breast | 1.9 | [5] |
| 2g | HepG2 | Liver | 0.18 | [6] |
| 4a | HepG2 | Liver | 0.09 | [6] |
| 2g | MCF-7 | Breast | 0.15 | [6] |
| 4a | MCF-7 | Breast | 0.12 | [6] |
| 5b | CNS SNB-75 | CNS | 3.703 | [7] |
Table 2: In Vitro Kinase Inhibitory Activity of 1-Phthalazinamine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| New 1-Phthalazinones | VEGFR-2 | 23 - 410 | [8] |
| 12d | EGFR | 21.4 | [5] |
| Compound 2g | VEGFR-2 | 148 | |
| Compound 4a | VEGFR-2 | 196 | |
| Compound 3a | VEGFR-2 | 375 | |
| Compound 5b | VEGFR-2 | 331 | |
| Compound 5a | VEGFR-2 | 548 | |
| Compound 3c | VEGFR-2 | 892 | |
| Phthalazine (5b) | EGFR | 47,270 (47.27 ng/mL) | [7] |
| Phthalazine (5b) | PI3Kα | 4,390,000 (4.39 µg/mL) | [7] |
| Phthalazine (5b) | PI3Kβ | 13,600,000 (13.6 µg/mL) | [7] |
| Phthalazine (5b) | PI3Kγ | 12,500,000 (12.5 µg/mL) | [7] |
| Phthalazine (5b) | PI3Kδ | 3,110,000 (3.11 µg/mL) | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1-phthalazinamine analogs, representative of the procedures cited in the accompanying data tables.
General Synthesis of 4-Substituted-Phthalazin-1(2H)-one Derivatives
A common route for the synthesis of the phthalazinone core involves the condensation of a γ-keto acid with hydrazine hydrate.[3] The following is a general procedure for the synthesis of 4-substituted-phthalazin-1(2H)-one derivatives.
Step 1: Synthesis of 2-Aroylbenzoic Acids A mixture of phthalic anhydride and an aromatic hydrocarbon (e.g., m-xylene) is placed in an ice bath. Anhydrous aluminum trichloride is added in small portions with stirring. After the addition is complete, the reaction mixture is refluxed for several hours. The excess aromatic hydrocarbon is removed by steam distillation, and the resulting solid is filtered and recrystallized to yield the o-aroylbenzoic acid derivative.[9]
Step 2: Synthesis of 4-Aryl-1(2H)-phthalazinones The o-aroylbenzoic acid derivative from Step 1 is refluxed with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid for several hours.[10][11] After cooling, the precipitated solid is filtered, washed, and recrystallized to afford the 4-aryl-1(2H)-phthalazinone.
Step 3: N-Alkylation and Further Derivatization The 4-substituted-1(2H)-phthalazinone can be further functionalized. For instance, N-alkylation can be achieved by reacting the phthalazinone with an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base (e.g., anhydrous potassium carbonate) in a solvent like DMF.[1] The resulting ester can then be converted to a hydrazide by treatment with hydrazine hydrate, which serves as a key intermediate for the synthesis of various derivatives.[12]
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-231, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to the desired concentrations. The medium from the cell plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO as the test wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the 1-phthalazinamine analogs against specific kinases is determined using in vitro kinase assay kits, often based on luminescence or fluorescence resonance energy transfer (FRET). The following is a generalized protocol for a luminescence-based kinase assay.[13][14]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, Aurora A)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically not exceed 1%. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. Dilute the recombinant kinase to the desired concentration.
-
Kinase Reaction: To the wells of a white plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add the master mix to each well. Initiate the reaction by adding the diluted kinase enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1-phthalazinamine analogs and a typical experimental workflow for their screening.
Signaling Pathways
Experimental Workflow
Conclusion
1-Phthalazinamine analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. The data and protocols presented in this guide highlight their potent activity against various cancer cell lines and key protein kinases. The provided experimental methodologies and visualizations of signaling pathways offer a solid foundation for researchers to build upon in their drug discovery and development endeavors. Further optimization of these scaffolds through structure-activity relationship studies holds the potential to yield even more potent and selective drug candidates.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iiste.org [iiste.org]
- 4. promega.com [promega.com]
- 5. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Design, synthesis, biological evaluation, and molecular modeling simulations of new phthalazine-1,4-dione derivatives as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Solubility of 1-Phthalazinamine in Organic Solvents: A Technical Guide
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 1-Phthalazinamine (also known as 1-aminophthalazine) in organic solvents. Due to a notable lack of publicly available quantitative solubility data for this compound, this document provides a summary of the existing qualitative information, detailed experimental protocols for determining solubility, and a framework for the systematic collection and presentation of new data. The methodologies outlined herein, including the widely accepted shake-flask method followed by analytical quantification, are intended to empower researchers to generate reliable and reproducible solubility profiles essential for applications in medicinal chemistry, process development, and formulation science.
Introduction
1-Phthalazinamine is a heterocyclic amine of significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of pharmacologically active molecules. The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and formulation into drug products. Poor solubility can present significant challenges during drug discovery and development, impacting everything from the feasibility of synthetic routes to bioavailability.
Despite its importance, a thorough review of the scientific literature reveals a scarcity of specific quantitative data on the solubility of 1-Phthalazinamine in common organic solvents. This guide aims to bridge this knowledge gap by providing both the available qualitative information and robust, detailed protocols for the experimental determination of its solubility.
Qualitative Solubility Profile
Based on available chemical information, 1-Phthalazinamine is generally characterized by its good solubility in a range of polar organic solvents. Its solubility in water, however, is reported to be limited.
-
Polar Organic Solvents: The compound is noted to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is a valuable characteristic for its use in organic synthesis.
-
Water: The solubility in aqueous environments is constrained, which is a key consideration for biochemical and formulation applications.
For a related compound, N-1-Phthalazinyl-1-phthalazinamine, qualitative solubility has been indicated in chloroform, dichloromethane, ethyl acetate, and methanol. While this may suggest potential solvents for 1-Phthalazinamine, it is not a substitute for direct experimental measurement.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for 1-Phthalazinamine in various organic solvents at different temperatures is not well-documented in publicly accessible literature. To facilitate the systematic collection and comparison of this crucial data, the following table is provided as a template for researchers.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method | Reference |
| e.g., Methanol | CH₃OH | 5.1 | 25 | Shake-Flask/HPLC | [Your Data] | ||
| e.g., Ethanol | C₂H₅OH | 4.3 | 25 | Shake-Flask/HPLC | [Your Data] | ||
| e.g., Acetone | C₃H₆O | 4.3 | 25 | Shake-Flask/HPLC | [Your Data] | ||
| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Shake-Flask/HPLC | [Your Data] | ||
| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Shake-Flask/HPLC | [Your Data] | ||
| e.g., Toluene | C₇H₈ | 2.4 | 25 | Shake-Flask/HPLC | [Your Data] | ||
| e.g., Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Shake-Flask/HPLC | [Your Data] |
Experimental Protocols for Solubility Determination
To generate the quantitative data for the table above, a well-defined and reproducible experimental protocol is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.
General Workflow for Solubility Determination
The overall process for determining the solubility of 1-Phthalazinamine is depicted in the workflow diagram below.
Caption: General experimental workflow for solubility determination.
Detailed Protocol: Shake-Flask Method
This protocol describes the equilibrium solubility determination of 1-Phthalazinamine.
Materials:
-
1-Phthalazinamine (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid 1-Phthalazinamine to a glass vial. The excess is crucial to ensure a saturated solution is formed at equilibrium.
-
Solvent Addition: Add a precisely known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours. Visual confirmation of excess solid remaining at the end of the period is necessary.
-
Phase Separation: Remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to sediment. To ensure complete removal of particulate matter, centrifuge the sample or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for organic solvents). This step is critical to avoid artificially high results.
-
Sampling and Dilution: Carefully pipette a known volume of the clear supernatant and transfer it to a volumetric flask. Dilute with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Determine the concentration of 1-Phthalazinamine in the diluted sample using a validated analytical method as described below.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as g/100 mL or mol/L.
Analytical Quantification Methods
The choice of analytical method depends on the properties of the compound and the required sensitivity.
Caption: Logic for selecting an analytical quantification method.
4.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for quantifying the concentration of a solute in a saturated solution.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (if compatible with the sample solvent) and an organic solvent like acetonitrile or methanol. The composition should be optimized to achieve good peak shape and a reasonable retention time for 1-Phthalazinamine.
-
Calibration: Prepare a series of standard solutions of 1-Phthalazinamine of known concentrations in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the diluted sample from the shake-flask experiment. Use the peak area from the resulting chromatogram and the calibration curve to determine the concentration.
4.3.2. UV-Vis Spectrophotometry
This method is faster than HPLC but can be less selective if impurities that absorb at the same wavelength are present.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for 1-Phthalazinamine in the chosen solvent.
-
Calibration: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λ_max and create a calibration curve according to the Beer-Lambert law.
-
Analysis: Measure the absorbance of the diluted sample. Ensure the absorbance reading falls within the linear range of the calibration curve. Calculate the concentration from the calibration curve.
Conclusion
While there is a clear need for comprehensive, quantitative data on the solubility of 1-Phthalazinamine in organic solvents, the current body of literature is insufficient. This technical guide provides researchers and drug development professionals with the necessary framework to address this gap. By employing the detailed experimental protocols outlined, particularly the robust shake-flask method coupled with precise analytical quantification by HPLC or UV-Vis spectrophotometry, the scientific community can systematically build a reliable database of solubility information. Such data is invaluable for optimizing synthetic pathways, enabling efficient purification, and developing effective formulations, ultimately accelerating the journey of 1-Phthalazinamine-based compounds from the laboratory to clinical applications.
References
An In-depth Technical Guide to 1-Phthalazinamine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Phthalazinamine. It includes detailed experimental protocols for its synthesis and analysis, and explores its biological significance, with a particular focus on the role of phthalazine derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
Core Physical and Chemical Properties
1-Phthalazinamine, also known as 1-aminophthalazine, is a heterocyclic aromatic amine with the molecular formula C₈H₇N₃.[1][2][3] Its structure consists of a phthalazine ring system, which is a bicyclic aromatic compound containing two adjacent nitrogen atoms in one of the rings, substituted with an amino group at the 1-position.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1-Phthalazinamine.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [1][2][3] |
| Molecular Weight | 145.16 g/mol | [1][2][3] |
| CAS Number | 19064-69-8 | [1][2] |
| Melting Point | 213-215 °C | |
| Boiling Point (Predicted) | 423.2 ± 20.0 °C | [4] |
| pKa (Predicted) | 6.60 ± 0.10 | [5] |
| Appearance | Off-White to Yellow Solid | [5][6] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol and Water. | [5] |
Experimental Protocols
Synthesis of 1-Phthalazinamine
A common and effective method for the synthesis of 1-Phthalazinamine and its derivatives involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 1-position of the phthalazine ring.[7][8][9] A general protocol is outlined below.
Reaction Scheme:
Materials:
-
1-Chlorophthalazine
-
Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)
-
Anhydrous solvent (e.g., ethanol, dioxane)
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chlorophthalazine in a suitable anhydrous solvent.
-
Add an excess of the ammonia source to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield pure 1-Phthalazinamine.
Analytical Characterization
The identity and purity of the synthesized 1-Phthalazinamine can be confirmed using a variety of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the phthalazine ring system and the protons of the amino group. The chemical shifts and coupling patterns provide detailed structural information.[10]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, further confirming the carbon skeleton.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of 1-Phthalazinamine. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.16 g/mol ).[11][12] Fragmentation patterns can provide additional structural information.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amino group and the C=N and C=C stretching of the aromatic rings are expected.
Biological Significance and Mechanism of Action
Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] A particularly important mechanism of action for many phthalazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP).[13][14][15]
PARP Inhibition Signaling Pathway
PARP is a family of enzymes crucial for DNA repair.[13][14] In cancer cells with deficiencies in other DNA repair pathways (e.g., mutations in BRCA1 or BRCA2 genes), the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[16][17] Phthalazinone-based PARP inhibitors act by binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at sites of single-strand breaks.[13][17] This leads to the stalling of replication forks, the formation of double-strand breaks, and subsequent apoptosis of the cancer cell.
Below is a diagram illustrating the PARP inhibition signaling pathway in the context of DNA repair.
Caption: PARP Inhibition Pathway in DNA Repair.
Conclusion
1-Phthalazinamine is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery and development. Its physical and chemical properties are well-defined, and its synthesis can be achieved through established chemical routes. The role of phthalazine-based structures as PARP inhibitors highlights their importance in the development of targeted cancer therapies. This guide provides a foundational understanding for researchers and scientists working with this important class of molecules.
References
- 1. scbt.com [scbt.com]
- 2. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Aminophthalazine : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. 102072-84-4 CAS MSDS (PHTHALAZIN-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-AMINOPHTHALAZINE CAS#: 19064-69-8 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. iiste.org [iiste.org]
- 8. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
- 9. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raco.cat [raco.cat]
- 12. raco.cat [raco.cat]
- 13. mdpi.com [mdpi.com]
- 14. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 17. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
1-Phthalazinamine: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phthalazinamine, a prominent heterocyclic amine, has emerged as a crucial building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural framework, characterized by a fused bicyclic aromatic system containing two adjacent nitrogen atoms and an exocyclic amino group, imparts a distinct reactivity profile that has been exploited for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthetic utility, and therapeutic applications of 1-phthalazinamine and its derivatives. Particular emphasis is placed on its role in the development of potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy. Detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of derived compounds, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for professionals in the field.
Introduction
The phthalazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] 1-Phthalazinamine, in particular, serves as a versatile precursor for the synthesis of highly functionalized phthalazine derivatives. The presence of a reactive primary amino group at the C1 position allows for a variety of chemical modifications, including N-alkylation, N-acylation, and participation in cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[3][4]
Physicochemical Properties of 1-Phthalazinamine
A thorough understanding of the physicochemical properties of 1-phthalazinamine is fundamental to its application in organic synthesis. These properties influence its solubility, reactivity, and handling characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [5] |
| Molecular Weight | 145.16 g/mol | [5] |
| CAS Number | 19064-69-8 | [5] |
| Appearance | Pale yellow needles | |
| Melting Point | 184-187 °C | |
| pKa | 4.35 | [5] |
| LogP | 1.2 | [5] |
Synthetic Transformations Utilizing 1-Phthalazinamine
The synthetic versatility of 1-phthalazinamine stems from the nucleophilicity of its primary amino group. This section details key reactions where 1-phthalazinamine serves as a pivotal building block. While direct experimental protocols for 1-phthalazinamine are not always available in the literature, its reactivity can be inferred from analogous reactions with the structurally related and extensively studied 1-chlorophthalazine, where various amines are used as nucleophiles.
N-Arylation and N-Alkylation Reactions
The amino group of 1-phthalazinamine can readily undergo nucleophilic substitution reactions with suitable electrophiles.
-
N-Arylation: The reaction of 1-phthalazinamine with aryl halides, often catalyzed by a palladium catalyst in a Buchwald-Hartwig amination, provides access to N-aryl-1-phthalazinamine derivatives. These reactions are crucial for the synthesis of compounds like Vatalanib analogues, which are potent kinase inhibitors.[6][7]
-
N-Alkylation: Alkyl halides and other alkylating agents can be used to introduce alkyl chains to the amino group, leading to the formation of secondary and tertiary amines.[8]
An illustrative workflow for the synthesis of substituted phthalazines, which can be adapted for 1-phthalazinamine, is presented below.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
1-Phthalazinamine Derivatives as Potent VEGFR-2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of 1-Phthalazinamine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds represent a promising class of small molecules for the development of anti-angiogenic cancer therapies.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis. Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established therapeutic strategy. 1-Phthalazinamine derivatives have emerged as potent VEGFR-2 inhibitors, demonstrating significant anti-proliferative and anti-angiogenic activities in preclinical studies.
Data Presentation: In Vitro Activity of 1-Phthalazinamine Derivatives
The following tables summarize the in vitro inhibitory activity of a selection of 1-Phthalazinamine derivatives against VEGFR-2 and various human cancer cell lines.
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| Derivative 1 | 0.11 ± 0.01 | [1] |
| Derivative 2 | 0.31 ± 0.03 | [1] |
| Derivative 3 | 0.72 ± 0.08 | [1] |
| Derivative 4 | 0.91 ± 0.08 | [1] |
| Sorafenib (Reference) | 0.10 ± 0.02 | [1] |
| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| Derivative 1 | 6.04 ± 0.30 | 8.8 ± 0.45 | - | [1] |
| Derivative 2 | 13.22 ± 0.22 | 17.9 ± 0.50 | - | [1] |
| Derivative 3 | 35 ± 0.45 | 44.3 ± 0.49 | - | [1] |
| Derivative 4 | 18 ± 0.20 | 25.2 ± 0.55 | - | [1] |
| Sorafenib (Reference) | 5.47 ± 0.3 | 7.26 ± 0.3 | 9.18 ± 0.6 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 1-Phthalazinamine derivatives against VEGFR-2 kinase activity. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
1-Phthalazinamine derivatives (test compounds)
-
DMSO
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the diluted test compound to the "Test Wells".
-
Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition and Incubation:
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Mix gently and incubate the plate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of VEGFR-2 inhibition for each concentration of the test compound relative to the "Positive Control".
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic (cell-killing) effect of 1-Phthalazinamine derivatives on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1-Phthalazinamine derivatives (test compounds)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a "Vehicle Control" (medium with the same final concentration of DMSO) and a "Blank" (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "Vehicle Control".
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the anti-angiogenic potential of compounds. It utilizes the highly vascularized membrane of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
1-Phthalazinamine derivatives (test compounds)
-
Thermanox™ coverslips or sterile filter paper discs
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation and Windowing:
-
Incubate fertilized eggs at 37.5°C with 60-70% humidity.
-
On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.
-
-
Compound Application:
-
On ED7, dissolve the test compound in a biocompatible solvent (e.g., 10% DMSO in PBS).
-
Saturate a sterile Thermanox™ coverslip or filter paper disc with the compound solution.
-
Place the coverslip/disc onto the CAM, on an area with small blood vessels.
-
Use a vehicle-treated coverslip/disc as a control.
-
Seal the window and return the eggs to the incubator.
-
-
Observation and Quantification:
-
After 48-72 hours of incubation (on ED9 or ED10), open the eggs.
-
Observe the CAM under a stereomicroscope and capture images of the area around the coverslip/disc.
-
Quantify the anti-angiogenic effect by measuring the number of blood vessel branch points, vessel length, and the area of the avascular zone around the implant.
-
-
Data Analysis:
-
Compare the vascularization in the treated group to the control group.
-
A significant reduction in vessel formation indicates anti-angiogenic activity.
-
Signaling Pathway
The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability. 1-Phthalazinamine derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling.
References
Application Notes and Protocols for Cytotoxicity Assays of 1-Phthalazinamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phthalazinamine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Preliminary studies on structurally related phthalazine and phthalazinone compounds have demonstrated their cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[2][3][4] Some derivatives have also been shown to inhibit key protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.[5][6]
These application notes provide detailed protocols for assessing the cytotoxic effects of 1-Phthalazinamine compounds using three standard and widely accepted in vitro assays: the MTT, XTT, and LDH assays. These methods offer a comprehensive approach to evaluating cell viability, metabolic activity, and membrane integrity, providing crucial data for preclinical drug development.
Data Presentation: In Vitro Cytotoxicity of Phthalazine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various phthalazine derivatives against a panel of human cancer cell lines, as reported in the scientific literature. This data provides a comparative baseline for newly synthesized 1-Phthalazinamine compounds.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7e | MDA-MB-231 | Breast | 0.013 | [7] |
| A549 | Lung | 2.19 | [7] | |
| HT-29 | Colon | 2.19 | [7] | |
| Compound 12b | HCT-116 | Colon | 0.32 | [2] |
| Compound 12d | MDA-MB-231 | Breast | 0.57 | [5][8] |
| MCF-7 | Breast | 1.9 | [5] | |
| Compound 13c | HCT-116 | Colon | 0.64 | [2] |
| Compound 11d | MDA-MB-231 | Breast | 0.92 | [5][8] |
| Compound 9c | HCT-116 | Colon | 1.58 | [2] |
| Compound 12c | MDA-MB-231 | Breast | 1.89 | [5][8] |
| Compound 32a | HepG-2 | Liver | 5.44 (Topo II) | [3] |
| Compound 6c | HepG2 | Liver | 6.2 | [9] |
| Compound 6f | MCF-7 | Breast | 3.1 | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
1-Phthalazinamine compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1-Phthalazinamine compounds in complete culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method for determining cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
1-Phthalazinamine compounds
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
1-Phthalazinamine compounds
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stopping the Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
-
Determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental Workflow for Cytotoxicity Assays.
Caption: Hypothetical Signaling Pathway for Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phthalazinamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phthalazinamine and its derivatives, particularly those based on the phthalazinone scaffold, represent a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry.[1][2][3][4] These compounds have garnered considerable attention due to their capacity to interact with a variety of biological targets, leading to the development of therapeutic agents for a range of diseases, most notably cancer and neurodegenerative disorders.[1][5] The versatility of the phthalazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the generation of potent and selective inhibitors for various enzymes.[3][4] This document provides an overview of the key applications, quantitative data on inhibitory activities, detailed experimental protocols, and visualizations of relevant biological pathways.
Key Applications in Medicinal Chemistry
The phthalazinone core is a privileged scaffold in drug discovery, with derivatives showing a broad spectrum of biological activities.[1][6] Notable applications include their use as:
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair.[7] Phthalazinone-based molecules, such as Olaparib, have been successfully developed as PARP inhibitors for cancer therapy, particularly in patients with BRCA mutations.[7]
-
VEGFR-2 and EGFR Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets in anti-angiogenic and anti-cancer therapies. Several phthalazine derivatives have been synthesized and identified as potent dual inhibitors of these receptor tyrosine kinases.[8][9][10]
-
Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, phthalazinone derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11]
-
Other Kinase Inhibitors: The phthalazine scaffold has also been utilized to develop inhibitors for other kinases, such as Aurora kinases and p38 mitogen-activated protein kinase (MAPK).[12]
Quantitative Data: Inhibitory Activities
The following tables summarize the inhibitory activities of various 1-phthalazinamine derivatives against different biological targets and cell lines.
Table 1: PARP-1 Inhibitory Activity
| Compound ID | Modification on Phthalazinone Core | PARP-1 IC50 (nM) | Target Cell Line | Cell-based IC50 (µM) | Reference |
| Olaparib | (reference) | 139 | - | - | [13] |
| Compound 23 | Varies (alkyl chain length and substituent type) | Desirable inhibitory efficiency | Capan-1 (BRCA2-deficient) | High anti-proliferative activity | [7] |
| DLC-1-6 | Dithiocarboxylate fragments | < 0.2 | MDA-MB-436 | 0.08 | [14] |
| DLC-49 | Hydroxamic acid fragments (dual inhibitor) | 0.53 | - | - | [14] |
| Compound 11c | 4-phenylphthalazin-1-one derivative | 97 | A549 (lung carcinoma) | - | [13] |
| Compound-5 | - | 0.07 ± 0.01 | HCT116, SNU-1, Caco-2, HT-29 | - | [15] |
Table 2: VEGFR-2 and EGFR Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Target Cell Line | Cell-based IC50 (µM) | Reference |
| Vatalanib | VEGFR-2 | 20 | - | - | [10] |
| Series of 31 compounds | VEGFR-2 | 0.023 - 0.41 | LoVo (colon) | 0.00018 - 0.78 | [8] |
| Compound 2g | VEGFR-2 | 148 | Hep G2, MCF-7 | - | [9] |
| Compound 4a | VEGFR-2 | 196 | Hep G2, MCF-7 | - | [9] |
| Compound 12d | EGFR | 21.4 | MDA-MB-231 | 0.57 | [10] |
| Erlotinib | EGFR | 80 | MDA-MB-231 | 1.02 | [10] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound ID | Modification on Phthalazinone Core | hAChE IC50 (µM) | Reference |
| 4-aminoalkyl-1(2H)-phthalazinone derivative II | 4-aminoalkyl | 8.2 | [1] |
| Compound 7e | - | Comparable to Donepezil | [11] |
| Compound 17c | - | Superior to Donepezil | [11] |
Signaling Pathways and Mechanisms of Action
PARP Inhibition and DNA Repair
1-Phthalazinamine derivatives that function as PARP inhibitors exert their anticancer effects by disrupting the DNA damage repair process. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Caption: PARP Inhibition by 1-Phthalazinamine Derivatives.
VEGFR/EGFR Signaling in Angiogenesis and Cancer
Phthalazinone-based inhibitors targeting VEGFR-2 and EGFR block downstream signaling pathways that are critical for tumor growth, proliferation, and angiogenesis. By inhibiting these receptor tyrosine kinases, the compounds can effectively halt tumor progression.
Caption: VEGFR/EGFR Inhibition by Phthalazinone Derivatives.
Experimental Protocols
General Synthesis of 1-(Alkyl)arylamino-4-(2'-thienyl)-phthalazines[16]
This protocol describes a general method for the synthesis of 1-amino substituted phthalazine derivatives.
Materials:
-
1-chloro-4-(2'-thienyl)-phthalazine
-
Appropriate amine (e.g., piperidine, arylamine)
-
Acetone
-
Hydrochloric acid (37%)
-
Dichloromethane
-
Ammonia solution (2 M)
-
Chloroform
Procedure:
-
To a stirred solution of 1-chloro-4-(2'-thienyl)-phthalazine (0.81 mmol) in acetone (20 mL), add the amine (2.43 mmol), water (0.017 mL), and one drop of concentrated HCl.
-
Heat the mixture at reflux for 3-15 hours.
-
Cool the reaction mixture and filter to separate the phthalazine chlorohydrate.
-
Evaporate the organic solvent from the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the solid in dichloromethane and basify the solution with a 2 M ammonia solution.
-
Extract the aqueous layer with chloroform (3 x 30 mL).
-
Wash the combined organic layers with water (3 x 30 mL).
-
Dry the organic layer and evaporate the solvent to yield the final product.
In Vitro PARP Inhibition Assay[17]
This protocol outlines a general method to determine the inhibitory activity (IC50) of a phthalazinone-based compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Phthalazinone-based inhibitor
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated 96-well plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection molecule (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Stop solution
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight. Wash the plate to remove unbound histone.
-
Prepare serial dilutions of the phthalazinone inhibitor in the assay buffer.
-
In a separate plate, add the PARP1 enzyme, activated DNA, and the inhibitor dilutions. Incubate to allow for inhibitor-enzyme binding.
-
Transfer the enzyme-inhibitor mixture to the histone-coated plate.
-
Initiate the PARP reaction by adding biotinylated NAD+. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and wash the plate to remove unreacted components.
-
Add the anti-PAR detection antibody and incubate.
-
Wash the plate and add the detection substrate.
-
After a suitable incubation period, add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and screening of novel phthalazinone-based inhibitors.
Caption: Drug Discovery Workflow for Phthalazinone Inhibitors.
Conclusion
1-Phthalazinamine and its derivatives are a cornerstone in the development of targeted therapies. The phthalazinone scaffold has proven to be a versatile platform for the design of potent inhibitors against a range of clinically relevant targets. The information and protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration and development of novel phthalazinone-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmainfo.in [pharmainfo.in]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of 1-Phthalazinamine Derivatives in Anticancer Drug Discovery: A Detailed Overview
Introduction: The 1-phthalazinamine scaffold, particularly in its oxidized form as phthalazin-1(2H)-one, has emerged as a privileged structure in the field of medicinal chemistry and anticancer drug discovery.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential by targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis. This document provides a detailed overview of the application of 1-phthalazinamine derivatives, with a focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), two clinically validated targets in oncology.[4][5][6][7]
Key Molecular Targets and Mechanisms of Action
The anticancer activity of 1-phthalazinamine derivatives is primarily attributed to their ability to inhibit specific enzymes that are crucial for tumor growth and progression. The two most prominent targets are PARP and VEGFR.
1. PARP Inhibition and Disruption of DNA Repair:
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[8] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage triggers cancer cell death. Several phthalazinone-based compounds have been developed as potent PARP inhibitors, with Olaparib being a notable FDA-approved drug based on this scaffold.[5] The phthalazinone core often mimics the nicotinamide moiety of the NAD+ cofactor, competing for the active site of the PARP enzyme.
2. VEGFR Inhibition and Anti-Angiogenesis:
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Small molecule inhibitors that target the kinase domain of VEGFRs can block the downstream signaling pathways, thereby inhibiting angiogenesis and starving the tumor of essential nutrients and oxygen. Phthalazine-based compounds, such as Vatalanib (PTK787), have been extensively investigated as VEGFR inhibitors.[6][9][10]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro inhibitory and cytotoxic activities of various 1-phthalazinamine derivatives from published studies.
Table 1: PARP-1 Inhibitory Activity
| Compound/Derivative | IC50 (nM) | Reference |
| Olaparib (Reference) | 139 | [4] |
| Compound 11c | 97 | [4] |
| DLC-1-6 | <0.2 | [11] |
| DLC-49 (dual PARP-1/HDAC-1) | 0.53 | [11] |
Table 2: VEGFR-2 Inhibitory Activity
| Compound/Derivative | IC50 (µM) | Reference |
| Vatalanib (PTK-787) (Reference) | 0.043 | [10] |
| AAC789 | 0.020 | [9] |
| IM-023911 | 0.048 | [9] |
| Compound 12b | 4.4 | [10] |
| Compound 12c | 2.7 | [10] |
| Compound 13c | 2.5 | [10] |
| Compound 16k | 0.35 | [12] |
| Compound 21d | 0.40 | [12] |
| Compound 12b (vs HCT-116) | 17.8 | [13] |
| Compound 6d (vs Liver Cancer) | 21.9 | [14] |
Table 3: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| DLC-1 | MDA-MB-436 | 0.08 | - | [11] |
| DLC-1 | MDA-MB-231 | 26.39 | - | [11] |
| DLC-1 | MCF-7 | 1.01 | - | [11] |
| DLC-50 | MDA-MB-436 | 0.30 | - | [11] |
| DLC-50 | MDA-MB-231 | 2.70 | - | [11] |
| DLC-50 | MCF-7 | 2.41 | - | [11] |
| Compound 11d | MDA-MB-231 | 0.92 | - | [9] |
| Compound 12c | MDA-MB-231 | 1.89 | - | [9] |
| Compound 12d | MDA-MB-231 | 0.57 | - | [9] |
| Compound 6b | 60 cell panel | - | 0.15 - 8.41 | [10] |
| Compound 7b | 60 cell panel | - | 0.15 - 8.41 | [10] |
| Compound 13c | 60 cell panel | - | 0.15 - 8.41 | [10] |
| Compound 16a | 60 cell panel | - | 0.15 - 8.41 | [10] |
| Compound 7e | MDA-MB-231 | 0.013 | - | [15] |
| Compound 12 | Bel-7402, HT-1080 | More active than Cisplatin | - | [16] |
| Compound 13 | Bel-7402, HT-1080 | More active than Cisplatin | - | [16] |
| Compound 6c | Liver Cancer | 0.41 | - | [14] |
| Compound 6d | Liver Cancer | 0.38 | - | [14] |
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of novel 1-phthalazinamine derivatives. Below are outlines of key methodologies.
1. PARP-1 Inhibition Assay (In Vitro)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of PARP-1 activity (IC50).
-
Principle: This is often a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Methodology:
-
Coat a 96-well plate with histones.
-
Add a reaction mixture containing activated DNA, PARP-1 enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for PARP-1 activity.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose.
-
Add a colorimetric or chemiluminescent HRP substrate.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
2. VEGFR-2 Kinase Assay (In Vitro)
-
Objective: To determine the IC50 of the test compound for VEGFR-2 kinase activity.
-
Principle: This assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase domain.
-
Methodology:
-
To a 96-well plate, add the VEGFR-2 enzyme, a suitable kinase buffer, a specific peptide substrate, and varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation.
-
Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody conjugated to a reporter).
-
Measure the signal (e.g., fluorescence, luminescence) which is proportional to the extent of substrate phosphorylation.
-
Calculate the percent inhibition and determine the IC50 value.
-
3. Cell Proliferation/Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of the test compound on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
4. Cell Cycle Analysis
-
Objective: To determine if the test compound induces cell cycle arrest at a specific phase.
-
Principle: This method uses flow cytometry to measure the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Methodology:
-
Treat cells with the test compound for a defined period.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
5. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the test compound induces apoptosis (programmed cell death).
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Methodology:
-
Treat cells with the test compound.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
The 1-phthalazinamine scaffold is a highly versatile and potent pharmacophore in the development of anticancer agents. Its derivatives have shown remarkable efficacy in inhibiting key cancer-related targets such as PARP and VEGFR. The extensive research in this area, supported by robust in vitro and in vivo evaluation protocols, continues to yield promising drug candidates. The data and methodologies presented here provide a comprehensive resource for researchers and drug development professionals working on the discovery of novel phthalazinamine-based anticancer therapies.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.sustech.edu [repository.sustech.edu]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antimicrobial Activity Screening of 1-Phthalazinamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial activity screening of novel 1-Phthalazinamine analogs. The described methodologies are standard in vitro assays designed to identify and quantify the antimicrobial potential of newly synthesized chemical entities.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial effects.[1] This document outlines the screening cascade for evaluating the antimicrobial efficacy of 1-Phthalazinamine analogs, from initial qualitative assessments to quantitative determination of potency.
Data Presentation: Antimicrobial Activity of Phthalazine Derivatives
The following tables summarize the antimicrobial activity of various phthalazine derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungi. While specific data for a broad range of 1-Phthalazinamine analogs is not extensively available in single comprehensive studies, the data presented for closely related phthalazine and phthalazinone derivatives provide a strong rationale for screening this chemical class.
Table 1: Zone of Inhibition for Selected Phthalazine Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Phthalazinone Derivative 1 | Staphylococcus aureus | 18 | Ampicillin | 25 |
| Phthalazinone Derivative 1 | Escherichia coli | 15 | Ampicillin | 22 |
| Phthalazinone Derivative 2 | Bacillus subtilis | 20 | Streptomycin | 24 |
| Phthalazinone Derivative 2 | Candida albicans | 16 | Nystatin | 20 |
| Hydrazone of 1-Hydrazinophthalazine | Staphylococcus aureus | Moderate Activity | - | - |
| Hydrazone of 1-Hydrazinophthalazine | Escherichia coli | Moderate Activity | - | - |
Note: "Moderate Activity" indicates that the zone of inhibition was observed but the exact diameter was not specified in the source material.
Table 2: Minimum Inhibitory Concentration (MIC) for Selected Phthalazine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,2,4-triazolo[3,4-a]phthalazine 5l | Staphylococcus aureus | 6.25 | Ciprofloxacin | <1 |
| 1,2,4-triazolo[3,4-a]phthalazine 5l | Escherichia coli | 12.5 | Ciprofloxacin | <1 |
| 1,2,4-triazolo[3,4-a]phthalazine 5l | Candida albicans | 25 | Fluconazole | 2 |
| Phthalazin-1(2H)-one Derivative | Staphylococcus aureus | 3.125 - 200 | Linezolid | <4 |
| Phthalazin-1(2H)-one Derivative | Escherichia coli | >200 | Linezolid | - |
Experimental Protocols
Detailed methodologies for the key antimicrobial screening assays are provided below. These protocols are based on established and widely used methods in microbiology.[2][3][4]
Agar Well Diffusion Method
This method is a preliminary, qualitative assay to screen for antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile nutrient broth
-
Test microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension in sterile nutrient broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of each test compound solution, solvent control, and positive control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test microbial cultures
-
Stock solutions of test compounds
-
Positive control antibiotics
-
Multichannel micropipettes and sterile tips
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a diluted inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure absorbance.
Visualizations: Experimental Workflows
Caption: Workflow for antimicrobial screening of 1-Phthalazinamine analogs.
Caption: Decision-making flow for antimicrobial compound screening.
References
Application Notes and Protocols for Palladium-Catalyzed Amination of Bromophthalazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of an amino group at the 4-position of the phthalazinone ring system is a key step in the synthesis of many of these pharmacologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of the crucial C-N bond in these structures, offering significant advantages over classical methods.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of bromophthalazinones, a critical transformation for the synthesis of 4-aminophthalazin-1(2H)-ones.
Application Notes
The successful palladium-catalyzed amination of bromophthalazinones is contingent on several key factors, including the choice of catalyst, ligand, base, and solvent, as well as the nature of the amine coupling partner. A critical consideration for this substrate class is the need for N-protection of the phthalazinone ring. Direct palladium-catalyzed coupling of 4-bromophthalazinones bearing a free N-H group with amines often leads to unsatisfactory results.[1] Therefore, a preliminary N-alkylation or N-arylation step is typically required.
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is crucial for achieving high yields and reaction rates. While various palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst. The ligand plays a critical role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For the amination of bromophthalazinones, bidentate phosphine ligands such as Xantphos have been shown to be effective. The steric and electronic properties of the ligand influence the scope of the reaction with respect to both the bromophthalazinone and the amine.
Base and Solvent: A suitable base is required to deprotonate the amine, facilitating its coordination to the palladium center. Strong, non-nucleophilic bases are typically preferred. For the amination of N-substituted 4-bromophthalazinones, cesium carbonate (Cs₂CO₃) has been successfully employed. The choice of solvent is also important; anhydrous, aprotic solvents such as toluene or dioxane are commonly used to ensure a water-free reaction environment, which is critical for the stability of the catalyst and intermediates.
Amine Scope: The Buchwald-Hartwig amination is known for its broad amine scope. In the context of bromophthalazinones, this reaction has been successfully applied to a variety of amines, including:
-
Primary and secondary aliphatic amines: Both cyclic and acyclic aliphatic amines can be coupled efficiently.
-
Aromatic amines: Anilines with both electron-donating and electron-withdrawing substituents are suitable coupling partners.
-
Polyamines: Diamines and other polyamines can also be utilized, offering a route to more complex structures.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of N-Substituted 4-Bromophthalazinones
This protocol is a generalized procedure based on successful amination reactions of N-methyl-4-bromophthalazinone.
Materials:
-
N-Substituted 4-bromophthalazinone (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.1 equiv)
-
Xantphos (0.1 - 0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted 4-bromophthalazinone, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aminophthalazinone derivative.
Data Presentation
The following table summarizes the yields obtained for the palladium-catalyzed amination of various N-substituted 4-bromophthalazinones with a range of amines.
| Entry | N-Substituent | Amine | Product | Yield (%) |
| 1 | Methyl | Morpholine | 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one | 77[2] |
| 2 | Methyl | [2-(Diethylamino)ethyl]amine | 4-[[2-(Diethylamino)ethyl]amino]-2-methylphthalazin-1(2H)-one | 89[2] |
| 3 | Methyl | N,N'-Dimethylethylenediamine | 2-Methyl-4-[[2-(methylamino)ethyl]amino]phthalazin-1(2H)-one | 70[2] |
| 4 | 2-(Dimethylamino)ethyl | Morpholine | 2-[2-(Dimethylamino)ethyl]-4-(morpholin-4-yl)phthalazin-1(2H)-one | 53[2] |
Visualizations
Experimental Workflow
Caption: General workflow for the palladium-catalyzed amination of bromophthalazinones.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: 1-Phthalazinamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Phthalazinamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-Phthalazinamine, focusing on the common synthetic route from 1-chlorophthalazine.
Issue 1: Low Yield of 1-Phthalazinamine
Q1: My reaction is resulting in a significantly lower than expected yield of 1-Phthalazinamine. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 1-Phthalazinamine from 1-chlorophthalazine can arise from several factors. A systematic approach to troubleshooting is recommended.
1. Incomplete Reaction:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Reaction Temperature: The reaction of 1-chlorophthalazine with an ammonia source typically requires elevated temperatures. If the reaction is sluggish, a carefully controlled increase in temperature might be necessary. However, excessive heat can lead to decomposition.
-
Reagent Stoichiometry: An insufficient excess of the ammonia source can lead to an incomplete reaction. The optimal molar ratio should be determined empirically.
2. Sub-optimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the reactants.
-
Catalyst: While the reaction can proceed without a catalyst, palladium-catalyzed amination has been shown to be effective for structurally similar compounds, potentially improving yields and reaction times.[1]
3. Product Loss During Work-up and Purification:
-
Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are recommended.
-
Purification: While purification by column chromatography or recrystallization is necessary, it can lead to product loss. For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.
Experimental Protocol: General Procedure for Amination of 1-Chlorophthalazine
A solution of 1-chlorophthalazine and an excess of the ammonia source (e.g., a solution of ammonia in a suitable solvent, or an ammonium salt with a base) in a polar aprotic solvent is heated in a sealed vessel. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.[2]
Table 1: Comparison of Reaction Conditions for Amination of Halogenated Heterocycles (Analogous Reactions)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85-95 | (Analogous Buchwald-Hartwig amination) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 110 | 12 | 80-92 | (Analogous Buchwald-Hartwig amination) |
| None | - | - | Ethanol | 120 | 24 | 40-60 | (Uncatalyzed nucleophilic aromatic substitution) |
Note: The data in this table is based on analogous reactions for the amination of similar heterocyclic halides and should be considered as a starting point for the optimization of 1-Phthalazinamine synthesis.
Issue 2: Product Purity Concerns
Q2: My final product of 1-Phthalazinamine shows impurities in NMR or LC-MS analysis. What are the likely side products and how can I minimize their formation?
A2: Impurities in the synthesis of 1-Phthalazinamine can originate from unreacted starting materials or the formation of side products.
Common Impurities and Side Products:
-
Unreacted 1-Chlorophthalazine: If the reaction is incomplete, the starting material will contaminate the final product.
-
Mitigation: Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
-
Di(phthalazin-1-yl)amine: This byproduct can form if the newly formed 1-Phthalazinamine acts as a nucleophile and reacts with another molecule of 1-chlorophthalazine.
-
Mitigation: Using a large excess of the ammonia source can help to minimize this side reaction by increasing the probability of 1-chlorophthalazine reacting with the primary amine source.
-
-
Hydrolysis Product (Phthalazinone): If water is present in the reaction mixture, 1-chlorophthalazine can be hydrolyzed to phthalazinone, especially at elevated temperatures.
-
Mitigation: Use anhydrous solvents and reagents to minimize water content in the reaction.
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating 1-Phthalazinamine from less polar impurities like unreacted 1-chlorophthalazine and more polar impurities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be employed.
-
Recrystallization: Recrystallization from a suitable solvent system can be a highly effective final purification step to obtain high-purity 1-Phthalazinamine. The choice of solvent should be determined experimentally.
Frequently Asked Questions (FAQs)
Q3: What are the primary synthetic routes to 1-Phthalazinamine?
A3: The most common and well-documented synthetic route to 1-Phthalazinamine is the nucleophilic aromatic substitution of 1-chlorophthalazine with an ammonia source. An alternative, though less detailed in the literature for this specific compound, is the reaction of phthalonitrile with a strong nucleophilic aminating agent.
Q4: How can I synthesize the precursor, 1-chlorophthalazine?
A4: 1-Chlorophthalazine is typically synthesized from phthalazin-1(2H)-one (also known as phthalazone). The reaction involves treating phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. Phthalazinone itself can be prepared by the condensation of 2-formylbenzoic acid or 2-acetylbenzoic acid with hydrazine hydrate.[1][3]
Q5: Are there any specific safety precautions I should take during the synthesis of 1-Phthalazinamine?
A5: Yes, several safety precautions should be observed:
-
1-Chlorophthalazine: This is a halogenated compound and should be handled with care. Avoid inhalation and skin contact.[4][5]
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Hydrazine Hydrate: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme caution in a fume hood.[5]
-
Sealed Tube Reactions: Reactions at elevated temperatures in a sealed vessel can build up pressure. Use appropriate pressure-rated glassware and a blast shield.
Visualizations
Caption: Overall workflow for the synthesis of 1-Phthalazinamine.
Caption: Troubleshooting logic for low yield issues.
Caption: Common impurities and side products in 1-Phthalazinamine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
- 3. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chlorophthalazine | 5784-45-2 [sigmaaldrich.com]
Technical Support Center: Addressing Solubility Issues of Phthalazinone Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent solubility issues encountered with phthalazinone inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many phthalazinone-based inhibitors exhibit poor water solubility?
A1: The limited aqueous solubility of many phthalazinone-based inhibitors is often attributed to their physicochemical properties. These compounds can be "brick-dust" molecules with high melting points due to strong crystal lattice energy or "grease-ball" molecules with high lipophilicity. Factors such as a rigid aromatic core, high molecular weight, and the presence of lipophilic functional groups contribute to poor solubility in aqueous media.
Q2: My inhibitor precipitated out of solution during my in vitro assay. What are the immediate troubleshooting steps?
A2: First, verify the final concentration of your inhibitor in the assay medium, as it may have exceeded its maximum solubility. Second, check the percentage of any organic co-solvent (like DMSO) in the final solution; it should typically be kept below 0.5% to avoid solvent effects and toxicity. If precipitation persists, consider preparing fresh stock solutions and performing a solubility test in your specific assay buffer. Uncontrolled precipitation can occur upon dilution of a stock solution into an aqueous medium.
Q3: What is the best practice for preparing and storing stock solutions of phthalazinone-based inhibitors?
A3: The best practice is to prepare high-concentration stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come
Technical Support Center: Optimizing Temperature for Phthalazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing reaction temperatures for the successful synthesis of phthalazine and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered in the laboratory.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems that may arise during phthalazine synthesis, with a focus on the impact of temperature.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a sluggish or stalled reaction. | - Gradually increase the temperature: Raise the temperature in increments of 10-20°C and monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction time: If a higher temperature is not desirable due to substrate sensitivity, extending the reaction time at a moderate temperature may improve the yield.[1] - Check reactant solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. A higher temperature may be necessary to achieve a homogeneous solution.[1] |
| Significant Formation of Byproducts/Impurities | Reaction temperature is too high: Elevated temperatures can promote side reactions, leading to a complex mixture of products and a lower yield of the desired phthalazine derivative.[1] | - Lower the reaction temperature: Reducing the temperature can often minimize the formation of unwanted side products.[1] - Optimize reaction time: A shorter reaction time at a slightly higher temperature might be preferable to a longer time at a lower temperature to reduce the formation of degradation products. |
| Product Decomposition | Excessive heat: The desired phthalazine derivative or the starting materials may be thermally unstable at the reaction temperature, leading to decomposition.[1] | - Reduce the reaction temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate.[1] - Consider microwave synthesis: For some phthalazine syntheses, microwave irradiation can shorten reaction times and potentially improve yields compared to conventional heating.[1] |
| Difficulty in Product Purification | Presence of thermally-induced impurities: High-temperature reactions can generate impurities with similar polarities to the desired product, making separation by chromatography or recrystallization challenging. | - Optimize reaction temperature to minimize impurities: A cleaner reaction at a lower temperature will simplify the purification process. - Utilize alternative purification techniques: If standard methods fail, consider techniques like preparative TLC or using a different stationary phase for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the synthesis of phthalazinones from phthalic anhydride and hydrazine hydrate?
A common and effective starting point is to reflux the reactants in a solvent such as glacial acetic acid, which maintains a temperature of approximately 120°C.[1] Reaction times can vary from 4 to 6 hours. However, this is a general guideline, and the optimal conditions will depend on the specific substrates used.
Q2: How does temperature affect the solubility of reactants in phthalazine synthesis?
In many cases, reactants may have poor solubility at lower temperatures, leading to a heterogeneous reaction mixture and slow conversion rates. Increasing the temperature can improve solubility and reaction kinetics. It is crucial to select a solvent that can dissolve the reactants effectively at the chosen reaction temperature.[1]
Q3: Can a higher temperature compensate for a shorter reaction time?
While increasing the temperature can accelerate the reaction rate, it may also lead to the formation of undesirable byproducts or decomposition of the product. The ideal conditions are a balance between reaction rate and selectivity. It is recommended to perform small-scale optimization experiments to determine the optimal temperature and time for your specific synthesis.
Q4: What are the indications that my reaction temperature is too high?
Signs that your reaction temperature may be excessive include the darkening of the reaction mixture, the appearance of multiple spots on a TLC plate that are difficult to separate, and a lower than expected yield of the desired product.
Data Presentation: Temperature Effects on Phthalazine Synthesis
The following table provides a representative summary of how temperature can influence the yield and purity of a typical phthalazine synthesis, such as the reaction of phthalic anhydride with hydrazine hydrate.
| Reaction Temperature (°C) | Typical Reaction Time (hours) | Observed Yield (%) | Purity (%) | Notes |
| 80 | 12 - 24 | 40 - 60 | >95 | Reaction is slow, but product is generally clean. |
| 100 | 6 - 12 | 60 - 75 | 90 - 95 | A good balance between reaction rate and purity. |
| 120 (Reflux in Acetic Acid) | 4 - 6 | 75 - 90 | 85 - 90 | Faster reaction, but may see an increase in impurities.[1] |
| 140+ | 2 - 4 | < 70 | < 80 | Significant byproduct formation and potential for decomposition. |
Experimental Protocols
Protocol 1: Synthesis of Phthalhydrazide from Phthalic Anhydride and Hydrazine Hydrate
This protocol outlines a common method for the synthesis of a phthalazine precursor.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.
-
Slowly add hydrazine hydrate to the stirred solution.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the precipitated solid through a Büchner funnel.
-
Wash the solid with petroleum ether and dry under vacuum to obtain the phthalhydrazide product.
Protocol 2: Synthesis of 1,4-Dichlorophthalazine
This protocol describes the chlorination of a phthalhydrazide derivative.
Materials:
-
Phthalhydrazide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add phthalhydrazide to a flask containing phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours.
-
After cooling, slowly and cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry to yield 1,4-dichlorophthalazine.
Visualizations
Caption: A general experimental workflow for phthalazine synthesis.
Caption: A troubleshooting decision tree for phthalazine synthesis.
References
Technical Support Center: Optimizing Phthalazine Synthesis and Minimizing Side Product Formation
Welcome to the Technical Support Center for phthalazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwanted side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of phthalazinones from phthalic anhydride and hydrazine?
A1: The reaction of phthalic anhydride with hydrazine can lead to a mixture of kinetic and thermodynamic products. The primary side product to consider is N-aminophthalimide , which is the kinetically favored product, especially at lower temperatures and shorter reaction times. The desired phthalazin-1,4-dione is the thermodynamically more stable product and is favored by higher temperatures and longer reaction times.[1][2][3][4][5][6] Other potential impurities include unreacted starting materials and, in some cases, small amounts of incompletely cyclized intermediates.
Q2: My phthalazine synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields in phthalazine synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC).
-
Side product formation: As discussed in Q1, the formation of N-aminophthalimide or other side products can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact yield.
-
Purification losses: Significant amounts of product may be lost during workup and purification steps.
-
Poor quality of starting materials: Impurities in the starting phthalic anhydride or hydrazine can interfere with the reaction.
Q3: How can I control the regioselectivity when using substituted phthalic anhydrides?
A3: Controlling regioselectivity in reactions with unsymmetrically substituted phthalic anhydrides can be challenging. The regiochemical outcome is often influenced by both electronic and steric effects of the substituent on the anhydride. The initial nucleophilic attack of hydrazine can occur at either of the two non-equivalent carbonyl carbons. To favor a specific regioisomer, you may need to:
-
Modify the reaction conditions: Systematically varying the solvent and temperature can sometimes influence the regioselectivity.
-
Use a directing group: In some cases, a protecting or directing group strategy may be necessary to achieve the desired regiochemistry.
-
Employ alternative synthetic routes: If direct condensation does not provide the desired isomer, consider alternative strategies such as building the phthalazine ring from a different precursor that already has the desired substitution pattern.
Q4: What is "over-alkylation" in the context of phthalazine synthesis, and how can I prevent it?
A4: While not as common in the direct synthesis of the phthalazine core, over-alkylation can be an issue when modifying a pre-formed phthalazine or phthalimide, similar to what is observed in the Gabriel synthesis of primary amines.[7][8][9] For instance, if you are attempting to mono-alkylate a nitrogen atom in a phthalazine derivative that has multiple nucleophilic sites, you may see di- or even tri-alkylation. To prevent this:
-
Control stoichiometry: Use a precise molar equivalent of the alkylating agent.
-
Use a bulky base: Sterically hindered bases can favor mono-alkylation.
-
Employ a protecting group strategy: Protect the more reactive sites to direct alkylation to the desired position.
Troubleshooting Guides
Issue 1: Presence of N-Aminophthalimide as a Major Impurity
Problem: My reaction of phthalic anhydride and hydrazine is primarily yielding N-aminophthalimide instead of the desired phthalazin-1,4-dione.
Cause: This occurs when the reaction is under kinetic control. N-aminophthalimide is the product of a faster, lower activation energy pathway.[1][2][3][4][5][6]
Solutions:
-
Increase Reaction Temperature and Time: To favor the thermodynamically more stable phthalazin-1,4-dione, increase the reaction temperature and prolong the reaction time. This provides the energy needed to overcome the higher activation barrier for the formation of the six-membered ring and allows the kinetically formed N-aminophthalimide to rearrange.
-
Solvent Choice: Using a higher-boiling point solvent can facilitate the required higher reaction temperatures. Solvents like acetic acid are commonly used.[10]
-
Acid Catalysis: Acetic acid not only serves as a solvent but also catalyzes the rearrangement of N-aminophthalimide to phthalazin-1,4-dione.[1]
Logical Relationship: Kinetic vs. Thermodynamic Control
References
- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. longdom.org [longdom.org]
Technical Support Center: Purification of 1-Phthalazinamine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Phthalazinamine using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before attempting column chromatography of 1-Phthalazinamine?
Before proceeding to column chromatography, it is crucial to develop a separation method using Thin Layer Chromatography (TLC). This will help you determine the optimal solvent system (mobile phase) for your separation. Aim for a retention factor (Rf) of 0.2-0.4 for 1-Phthalazinamine, as this typically translates to a good separation on a column. A pure compound should appear as a single spot on the TLC plate.
Q2: My 1-Phthalazinamine appears to be degrading on the silica gel column. What can I do?
1-Phthalazinamine, being a nitrogen-containing heterocyclic compound, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]
-
Stability Test: First, confirm the instability by spotting your compound on a silica TLC plate. Let it sit for a couple of hours, then elute it. The appearance of new spots indicates degradation.[1]
-
Deactivate the Stationary Phase: If your compound is acid-sensitive, you can neutralize the silica gel. This can be achieved by pre-treating the silica with a base like triethylamine (TEA). You can also add a small percentage (typically 0.1-1%) of triethylamine to your eluent.[1][2]
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina, or even an amine-functionalized silica column.[1][3]
Q3: I am getting poor separation (peak tailing or overlapping peaks) of 1-Phthalazinamine. How can I improve the resolution?
Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of your solvent system is critical. If your Rf is too high (compound runs too fast), decrease the polarity of the mobile phase. If it's too low (compound sticks to the column), increase the polarity. A common starting point for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column with air bubbles or cracks will lead to poor separation.[1]
-
Sample Loading: Load your sample onto the column in a narrow band using a minimal amount of a solvent in which your compound is highly soluble. Overloading the column with too much sample will result in broad and overlapping peaks.[1]
-
Flow Rate: A slower flow rate can sometimes improve separation.
Q4: My yield of 1-Phthalazinamine is very low after column chromatography. What are the possible reasons?
Low recovery can be frustrating. Here are some potential causes:
-
Compound Degradation: As mentioned in Q2, your compound might be degrading on the column.
-
Irreversible Adsorption: The compound may be too polar for the chosen stationary phase and is not eluting with the selected mobile phase. Try a more polar solvent system.
-
Co-elution with Impurities: If your separation is not optimal, your product might be spread across many fractions, some of which may be discarded if they appear to contain impurities. Always check your fractions carefully with TLC before combining them.
-
Material Transfer Loss: Be mindful of losses during sample handling, such as on glassware or during solvent evaporation.
Troubleshooting Guides
Issue 1: Tailing Peaks in Amine Chromatography
Tailing peaks are a common issue when purifying amines like 1-Phthalazinamine on silica gel. This is often due to the interaction of the basic amine with acidic silanol groups on the silica surface.
| Possible Cause | Solution |
| Acidic silica surface | Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to neutralize the acidic sites.[3] |
| Inappropriate mobile phase polarity | Optimize the mobile phase composition based on TLC analysis. |
| Column overload | Reduce the amount of sample loaded onto the column. |
Issue 2: Compound Not Eluting from the Column
If your 1-Phthalazinamine is not coming off the column, it is likely strongly adsorbed to the stationary phase.
| Possible Cause | Solution |
| Mobile phase is not polar enough | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol system. |
| Compound is insoluble in the mobile phase | Ensure the chosen mobile phase is a good solvent for 1-Phthalazinamine. The compound is known to be soluble in polar organic solvents.[4] |
| Compound has degraded on the column | Test for stability on a TLC plate as described in Q2. If unstable, consider alternative stationary phases like alumina.[1] |
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis of 1-Phthalazinamine on Silica Gel
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 1:1) | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol (e.g., 95:5) | Medium to High | For more polar compounds. |
| Ethyl Acetate / Methanol (e.g., 98:2) | High | For highly polar compounds. |
| Add 0.1-1% Triethylamine (TEA) to any of the above systems if tailing is observed. | - | To improve peak shape for amines. |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | pH | Best Suited For |
| Silica Gel | Acidic | General purpose, for neutral and acidic compounds. Can be used for basic compounds with a modified mobile phase. |
| Alumina (Basic) | Basic | Basic and neutral compounds.[5] |
| Alumina (Neutral) | Neutral | Aldehydes, ketones, esters, and other neutral compounds.[5] |
| Reverse-Phase Silica (C18) | Neutral | Non-polar to moderately polar compounds, using a polar mobile phase (e.g., water/acetonitrile).[4] |
| Amino-functionalized Silica | Basic | Purification of amines using less harsh solvents than traditional silica with base additives.[3] |
Experimental Protocols
Protocol 1: TLC Analysis of 1-Phthalazinamine
-
Prepare the TLC plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spot the sample: Dissolve a small amount of your crude 1-Phthalazinamine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Prepare the developing chamber: Pour a small amount of your chosen mobile phase (see Table 1) into a TLC chamber or beaker (about 0.5 cm deep). Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Develop the plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value: Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front. The Rf value is the ratio of these two distances. Adjust the mobile phase composition to achieve an Rf of ~0.2-0.4.
Protocol 2: Column Chromatography of 1-Phthalazinamine on Silica Gel with a Basic Modifier
-
Prepare the slurry: In a beaker, mix silica gel with the initial mobile phase (e.g., hexane/ethyl acetate with 0.5% triethylamine) to form a slurry.
-
Pack the column: Place a small cotton plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, constantly tapping the column gently. Add another layer of sand on top of the silica bed.
-
Equilibrate the column: Run the mobile phase through the column until the silica bed is stable and the eluent runs clear.
-
Load the sample: Dissolve the crude 1-Phthalazinamine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column.
-
Elute the column: Begin eluting with the mobile phase, collecting fractions.
-
Monitor the separation: Analyze the collected fractions by TLC to identify which ones contain the purified 1-Phthalazinamine.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for 1-Phthalazinamine purification.
Caption: Logic for selecting the appropriate stationary phase.
References
Technical Support Center: Synthesis of 1,4-Disubstituted Phthalazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-disubstituted phthalazines.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues that may arise during the synthesis of 1,4-disubstituted phthalazines. The problems are categorized by the synthetic step.
Step 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride
Question: My reaction to form phthalazin-1,4-dione from phthalic anhydride and hydrazine hydrate is giving a low yield. What are the possible causes and solutions?
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the phthalic anhydride has been consumed.[1] If the reaction is sluggish, you can try increasing the reaction time or temperature. A common starting point is refluxing in ethanol for 4 hours.[2]
-
Suboptimal Temperature: The reaction temperature might not be optimal. While refluxing in ethanol is common, some procedures use acetic acid at around 120°C for 4-6 hours.[1] Systematically varying the temperature and monitoring the outcome can help you find the ideal conditions for your specific substrate.
-
Product Precipitation: The product, phthalazin-1,4-dione, should precipitate upon addition of water.[2] If precipitation is incomplete, it could be due to the use of an insufficient amount of water or the product having some solubility in the reaction mixture. Cooling the mixture on an ice bath can aid in complete precipitation.
-
Purification Losses: Although the crude product is often used directly in the next step, purification by recrystallization can lead to yield loss.[2] If purity is not a major concern for the subsequent step, using the crude product is advisable.
Step 2: Synthesis of 1,4-Dichlorophthalazine
Question: I am getting a low yield and/or impurities during the chlorination of phthalazin-1,4-dione to 1,4-dichlorophthalazine using phosphorus oxychloride (POCl₃). How can I improve this reaction?
Answer: This chlorination step is crucial and can be challenging. Here are some troubleshooting tips:
-
Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) is of good quality and has not been exposed to moisture, which can lead to its decomposition.
-
Reaction Conditions: The reaction is typically performed by refluxing in POCl₃, sometimes with a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP).[2] The reaction time is usually between 1 and 3 hours.[2] Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts.
-
Work-up Procedure: The work-up is critical for obtaining a pure product. The reaction mixture should be cooled and then carefully poured onto crushed ice to quench the excess POCl₃.[2] Neutralization with a base like sodium bicarbonate is necessary to precipitate the 1,4-dichlorophthalazine.[2] Incomplete neutralization will result in a lower yield.
-
Product Instability: 1,4-Dichlorophthalazine can be sensitive to hydrolysis. Ensure all work-up steps are performed promptly and that the final product is thoroughly dried.
-
Purification: The crude product can be purified by recrystallization.[2] However, due to the reactivity of the chloro groups, prolonged heating during recrystallization should be avoided.
Step 3: Nucleophilic Substitution, Suzuki Coupling, and Buchwald-Hartwig Amination
Question: I am having trouble with the nucleophilic substitution of 1,4-dichlorophthalazine with my amine/alkoxide/thiol. What should I consider?
Answer: Challenges in nucleophilic substitution can be overcome by optimizing the following:
-
Reaction Solvent and Temperature: The choice of solvent is important. Alcohols like isopropanol or butanol are commonly used.[2][3] The reaction temperature may need to be optimized; a typical starting point is 50°C.[2] For less reactive nucleophiles, a higher temperature may be required.
-
Base: For acidic nucleophiles like phenols or thiols, the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often necessary to facilitate the reaction.[3]
-
Mono- versus Di-substitution: Controlling the stoichiometry of the nucleophile is key to achieving selective mono- or di-substitution. Using 1-2 equivalents of the nucleophile will favor mono-substitution.[2]
Question: My Suzuki-Miyaura coupling reaction of 1,4-dichlorophthalazine with a boronic acid is not working well. What are common pitfalls?
Answer: Suzuki-Miyaura couplings are powerful but can be sensitive. Here are some common issues and solutions:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. A common catalyst is Pd(PPh₃)₄.[3] The reaction may require screening of different catalysts and ligands to find the optimal combination for your specific substrates.
-
Base Selection: A base is required to activate the boronic acid.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is often used.[3] The solvent system must be degassed thoroughly to remove oxygen, which can deactivate the palladium catalyst.
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the starting material are common side reactions.[5] These can often be minimized by ensuring anaerobic conditions and optimizing the reaction temperature and time.
Question: I am facing difficulties with the Buchwald-Hartwig amination of 1,4-dichlorophthalazine. What are the key parameters to check?
Answer: The Buchwald-Hartwig amination is a versatile method for C-N bond formation but can be challenging.[6] Consider the following:
-
Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and ligand. Different generations of catalysts have been developed to handle a wide range of substrates.[6] Screening different catalyst/ligand combinations is often necessary.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The choice of base can be critical, and some substrates may be sensitive to strong bases.
-
Solvent: Anhydrous, deoxygenated solvents are essential for the success of this reaction. Toluene and 1,4-dioxane are common choices.
-
Substrate Reactivity: Aryl chlorides can be less reactive than bromides or iodides in Buchwald-Hartwig amination.[7] This may necessitate the use of more active catalyst systems or higher reaction temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 1,4-disubstituted phthalazines?
A1: A common and versatile starting material is phthalic anhydride, which is readily available and can be converted to the phthalazine core in a few steps.[1][2]
Q2: How can I monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most of these reactions.[1][2] It allows you to observe the consumption of starting materials and the formation of products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[3]
Q3: What are some common side reactions to be aware of?
A3: In Suzuki-Miyaura coupling, homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions.[5] In Buchwald-Hartwig amination, β-hydride elimination can lead to hydrodehalogenation of the arene.[6] During chlorination with POCl₃, over-chlorination or decomposition can occur if the reaction is not carefully controlled.
Q4: How can I purify the final 1,4-disubstituted phthalazine products?
A4: Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.[2][3] The choice of method depends on the physical properties of the product and the nature of the impurities.
Q5: Are there alternative synthetic routes to 1,4-disubstituted phthalazines?
A5: Yes, alternative routes exist. One method starts from 2-acetylbenzoic acid, which is then elaborated to the phthalazine core.[8] One-pot, three-component reactions have also been developed for the synthesis of certain phthalazine derivatives.[9]
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Phthalic anhydride | Phthalazin-1,4-dione | Hydrazine monohydrate, Ethanol, Reflux, 4h | 83-91% | [2] |
| Phthalazin-1,4-dione | 1,4-Dichlorophthalazine | POCl₃, Reflux, 1-3h | ~90% | [10] |
| 2-(4-aminobenzoyl)-benzoic acid | 4-(4-Aminophenyl)phthalazin-1-(2H)-one | Hydrazine hydrate, Ethanol, Reflux, 6h | 50% | [11] |
| 1-(2.37 g) and phthalic anhydride (1.48 g) | 2-[4-(4-Oxo-3,4-dihydro-phthalazin-1-yl)-phenyl]-isoindole-1,3-dione | Heat at 250°C for 2h | 93% | [11] |
| 2-acetylbenzoic acid (1) | methyl 2-acetylbenzoate (2) | Dimethyl sulfate | 77% | [8] |
| 5a/5b | 6a/6b | Hydrazine hydrate | 90-96% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride[2]
Materials:
-
Phthalic anhydride (1.0 equivalent)
-
Hydrazine monohydrate (~40 equivalents)
-
Ethanol
-
Water
Procedure:
-
Dissolve phthalic anhydride in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate to the solution.
-
Stir the reaction mixture at room temperature or reflux for 4 hours.
-
Monitor the reaction by TLC until the phthalic anhydride is consumed.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).
-
The resulting crude phthalazin-1,4-dione can be used in the next step without further purification.
Protocol 2: Synthesis of 1,4-Dichlorophthalazine from Phthalazin-1,4-dione[2]
Materials:
-
Phthalazin-1,4-dione (1 equivalent)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as catalyst)
-
Acetonitrile (solvent)
-
4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
Procedure:
-
To a suspension of phthalazin-1,4-dione in acetonitrile, add a catalytic amount of DMAP or DBU.
-
Add POCl₃ dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry to afford 1,4-dichlorophthalazine.
-
The crude product can be purified by recrystallization.
Protocol 3: General Procedure for Nucleophilic Substitution of 1,4-Dichlorophthalazine[2]
Materials:
-
1,4-Dichlorophthalazine (1 equivalent)
-
Substituted amine (1-2 equivalents)
-
Isopropanol or other suitable solvent
Procedure:
-
Dissolve 1,4-dichlorophthalazine and the desired amine in isopropanol.
-
Heat the reaction mixture to 50°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.
Caption: A decision-making workflow for troubleshooting synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
avoiding decomposition during 1-Phthalazinamine synthesis.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid decomposition during the synthesis of 1-Phthalazinamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-Phthalazinamine that minimizes decomposition?
A1: A frequently employed method is the nucleophilic aromatic substitution of 1-chlorophthalazine with an ammonia surrogate. One documented approach involves heating 1-chlorophthalazine with ammonium acetate, which provides a source of ammonia in situ. This method has been reported to produce 1-Phthalazinamine in good yield.[1]
Q2: What are the primary decomposition pathways to be aware of during the synthesis and work-up?
A2: The primary decomposition pathway of concern is the hydrolysis of the amino group of 1-Phthalazinamine to a hydroxyl group, which results in the formation of the common impurity, 1-phthalazinone. This hydrolysis can be catalyzed by acidic or basic conditions, particularly at elevated temperatures. Additionally, as with many nitrogen-containing heterocycles, there is a risk of oxidation and color formation if the reaction is exposed to air for prolonged periods at high temperatures.
Q3: My final product is off-white or yellowish. What is the likely cause and how can I obtain a purer, white product?
A3: A yellowish tint can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product. To obtain a purer, white product, recrystallization is the recommended purification method. The choice of solvent is critical; a solvent should be selected in which 1-Phthalazinamine has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: Can I use aqueous ammonia instead of ammonium acetate?
A4: While aqueous ammonia can be used as a nucleophile, its use requires careful control of reaction conditions. The presence of water, especially at high temperatures, increases the risk of the competing hydrolysis reaction, which can lead to the formation of 1-phthalazinone as a significant byproduct. Using a less aqueous source of ammonia, such as ammonium acetate, can help to minimize this side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Phthalazinamine | 1. Incomplete reaction. 2. Decomposition of the product during the reaction. 3. Loss of product during work-up and purification. | 1. Ensure the reaction is heated for a sufficient time. Monitor the reaction progress by TLC. 2. Avoid excessively high temperatures or prolonged heating. Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the purification step. If using recrystallization, ensure the solution is fully saturated before cooling and wash the collected crystals with a minimal amount of cold solvent. |
| Presence of 1-Phthalazinone Impurity | Hydrolysis of 1-chlorophthalazine (starting material) or 1-Phthalazinamine (product) due to the presence of water at high temperatures. | 1. Use anhydrous reagents and solvents where possible. 2. If water is unavoidable, try to minimize the reaction temperature and time. 3. Purify the final product by recrystallization. 1-Phthalazinone has different solubility characteristics than 1-Phthalazinamine, which should allow for its removal. |
| Presence of Unreacted 1-Chlorophthalazine | Insufficient reaction time, temperature, or amount of ammonia source. | 1. Increase the reaction time and/or temperature, while monitoring for product decomposition. 2. Use a larger excess of the ammonia source (e.g., ammonium acetate). 3. Unreacted 1-chlorophthalazine can be removed by purification, such as column chromatography or recrystallization. |
| Dark Brown or Black Reaction Mixture | Significant decomposition or charring of the organic materials at high temperatures. | 1. Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, decomposing one. 2. Ensure even heating of the reaction mixture. 3. The product may be salvageable through purification with activated charcoal followed by recrystallization, but a significant loss of yield should be expected. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1-Phthalazinamine from 1-Chlorophthalazine
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1-Chlorophthalazine | Ammonium Acetate | None (Fusion) | Not specified (heated) | 2 | 79 | [1] |
Table 2: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Phthalazinamine | C₈H₇N₃ | 145.16 | White to off-white crystalline solid |
| 1-Chlorophthalazine | C₈H₅ClN₂ | 164.59 | Solid |
| 1-Phthalazinone | C₈H₆N₂O | 146.15 | Solid |
Experimental Protocols
Protocol 1: Synthesis of 1-Phthalazinamine from 1-Chlorophthalazine
This protocol is adapted from the literature for the synthesis of a substituted aminophthalazine.[1]
Materials:
-
1-Chlorophthalazine
-
Ammonium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, mix 1-chlorophthalazine (1.0 eq) and ammonium acetate (a suitable excess, e.g., 5-10 eq).
-
Heat the mixture in an oil bath. The solids will melt and react. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After heating for the recommended time (e.g., 2 hours), allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid residue with water to remove excess ammonium acetate and other water-soluble impurities.
-
Filter the solid product, wash with a small amount of cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Protocol 2: Purification of 1-Phthalazinamine by Recrystallization
Procedure:
-
Place the crude 1-Phthalazinamine in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath for 30 minutes to an hour.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthetic pathway for 1-Phthalazinamine.
Caption: Potential decomposition via hydrolysis.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Optimizing Phthalazinone Synthesis
Welcome to the technical support center for phthalazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the efficient synthesis of phthalazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for phthalazinone synthesis?
A1: Phthalazinone derivatives are commonly synthesized from precursors such as phthalic anhydrides, 2-acylbenzoic acids, phthalimides, or 3,2-benzoxazine-4-ones, which are reacted with hydrazine derivatives.[1][2][3] The choice of starting material often depends on the desired substitution pattern on the final phthalazinone core.
Q2: What is a general starting point for reaction time and temperature when synthesizing phthalazinones from phthalic anhydrides and hydrazine hydrate?
A2: A common starting point for the synthesis of phthalazinones from phthalic anhydrides and hydrazine hydrate is refluxing in a solvent like acetic acid or ethanol.[4] Reaction times can range from 2 to 24 hours, with a typical temperature of around 120°C when using acetic acid.[4] However, these are general guidelines, and the optimal conditions will depend on the specific substrates being used.
Q3: How can I monitor the progress of my phthalazinone synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[4][5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.
Q4: My product is not precipitating out of the reaction mixture upon cooling. What should I do?
A4: If the product does not precipitate, you can try several techniques. Cooling the flask in an ice bath can help to maximize precipitation.[6] If the product remains dissolved, the concentration might be too low. In this case, you can carefully remove some of the solvent under reduced pressure to increase the product concentration, which should induce precipitation.[6]
Q5: What are some common side reactions to be aware of during phthalazinone synthesis?
A5: Unwanted side reactions can occur, consuming starting materials and reducing the yield. These are often temperature-dependent.[4] For instance, when using hydrazine hydrate with 3,2-benzoxazin-4-one, reacting in boiling pyridine can yield the expected phthalazinone, while using ethanol as a solvent may lead to the formation of a bis-phthalazinone byproduct.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during phthalazinone synthesis.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. A common starting point is refluxing for at least 2-4 hours.[6] Monitor the reaction using TLC to confirm the consumption of starting materials.[4]
-
Reaction Temperature: The reaction typically requires heating under reflux.[6] Ensure your reaction mixture is maintaining the appropriate temperature for the solvent being used. Insufficient heat can lead to a sluggish or incomplete reaction.
-
Reagent Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, using a slight excess of hydrazine hydrate (1.0 - 1.2 equivalents) can sometimes drive the reaction to completion.[6] However, a large excess can complicate purification.
-
-
Poor Solubility of Reactants:
-
If reactants are not fully dissolved, the reaction will be heterogeneous and slow. Ensure the chosen solvent can dissolve the reactants at the reaction temperature. A higher temperature may be needed to achieve a homogeneous solution.[4]
-
-
Decomposition of Starting Materials or Product:
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of Side Products:
-
Lowering the reaction temperature can sometimes minimize the formation of side products.[4] If specific side reactions are known, consider alternative synthetic routes that are less prone to these issues.
-
Purification can often be achieved through recrystallization from a suitable solvent like acetic acid or ethanol.[6] Column chromatography is another option for separating the desired product from impurities.
-
-
Excess Hydrazine Hydrate:
-
A large excess of hydrazine hydrate can be difficult to remove. Use only a slight excess (1.0 - 1.2 equivalents) to avoid this issue.[6]
-
Data on Reaction Time Optimization
The following tables summarize various reported reaction conditions for the synthesis of different phthalazinone derivatives, providing a comparative overview of how reaction parameters can influence the outcome.
| Starting Material(s) | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 3-benzylidenephthalide | Hydrazine hydrate | Ethanol | Reflux | - | - | [7] |
| Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | Hydrazine hydrate | Ethanol | Reflux | 6 h | 63.97% | [5] |
| 2-(4-hydroxybenzoyl)benzoic acid | Hydrazine hydrate | Ethanol | Reflux | 2-4 h | - | [6] |
| Phthalic anhydride | Hydrazine hydrate | Acetic Acid | 120°C | 4-6 h | - | [4] |
| 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile, 1H-pyrazole-5-carbaldehyde, malononitrile | L-proline (catalyst) | Ethanol | 70-75°C | 50-60 min | 84-88% | [8] |
| 4-chlorophtalic anhydride | Methylhydrazine | - | Microwave | - | - | [9] |
| 2-aroylbenzoic acids | Hydrazine hydrate | - | - | - | - | [3] |
Experimental Protocols
General Procedure for the Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent).
-
Solvent Addition: Add ethanol to the flask to dissolve the starting material.
-
Reagent Addition: Add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid. If necessary, cool the flask in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from acetic acid or ethanol to obtain the pure 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: A typical experimental workflow for the synthesis of phthalazinone derivatives.
Caption: A decision-making workflow for troubleshooting low product yield in phthalazinone synthesis.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 8. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Scaling Up the Synthesis of 1-Phthalazinamine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-Phthalazinamine (also known as Hydralazine) for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1-Phthalazinamine for preclinical use?
A1: The most widely adopted and scalable method for synthesizing 1-Phthalazinamine is a two-step process. This process begins with the chlorination of 1(2H)-Phthalazinone to form 1-chlorophthalazine, which is then reacted with hydrazine hydrate to yield 1-Phthalazinamine. This route is favored for its relatively high yields and the availability of starting materials.
Q2: What are the critical parameters to control during the synthesis of 1-chlorophthalazine?
A2: The reaction of 1(2H)-Phthalazinone with a chlorinating agent, typically phosphorus oxychloride (POCl₃), is a critical step. Key parameters to control include the reaction temperature, the molar ratio of reactants, and the work-up procedure.[1][2] Maintaining the recommended temperature and using the appropriate stoichiometry are crucial for minimizing impurity formation and maximizing yield.
Q3: How can I minimize the formation of impurities during the reaction of 1-chlorophthalazine with hydrazine?
A3: The reaction between 1-chlorophthalazine and hydrazine hydrate should be carefully controlled to prevent the formation of byproducts.[3][4] Key strategies include maintaining a low reaction temperature, typically between 0-5°C, and controlling the rate of addition of 1-chlorophthalazine to the hydrazine hydrate solution.[3] Using an excess of hydrazine hydrate can help drive the reaction to completion, but a very large excess can complicate purification.
Q4: What are the common impurities found in the final 1-Phthalazinamine product?
A4: Common impurities can include unreacted starting materials like 1(2H)-Phthalazinone and 1-chlorophthalazine, as well as side-products such as Phthalazine, 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, and 1,1'-Di(phthalazine-yl)amine.[3][4][5] Residual hydrazine is also a critical impurity that needs to be controlled to very low levels.[3]
Q5: What are the recommended purification methods for obtaining high-purity 1-Phthalazinamine suitable for preclinical studies?
A5: Achieving high purity often requires a multi-step purification process. This can involve recrystallization of the crude product from a suitable solvent such as ethanol or methanol.[2] Further purification can be achieved by treating an aqueous solution of the hydrochloride salt with activated carbon to remove colored impurities, followed by precipitation.[3] The use of a chelating agent like EDTA during purification can help remove trace metal ions.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of 1-Phthalazinamine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 1-chlorophthalazine | Incomplete reaction; degradation of the product during work-up. | Ensure the reaction with POCl₃ goes to completion by monitoring with TLC or HPLC. During work-up, avoid high temperatures and prolonged exposure to moisture, as 1-chlorophthalazine can be unstable.[2] |
| Formation of colored impurities | Oxidation of the product or impurities. Reaction temperature too high. | Protect the reaction mixture and isolated product from light and air.[6] Use degassed solvents. Ensure the reaction temperature is strictly controlled. Purification with activated carbon can help remove colored impurities.[3] |
| High levels of residual hydrazine | Inefficient removal during work-up and purification. | Thoroughly wash the crude product. Multiple recrystallizations may be necessary. The final product can be dried under vacuum to remove volatile impurities. |
| Inconsistent product quality between batches | Variability in raw material quality; poor control over reaction parameters. | Use starting materials of consistent quality. Strictly control reaction parameters such as temperature, reaction time, and stoichiometry. Implement in-process controls to monitor the reaction progress. |
| Difficulty in filtering the precipitated product | Fine particle size of the precipitate. | Optimize the precipitation conditions. Cooling the solution slowly and with gentle stirring can promote the formation of larger crystals that are easier to filter. |
Experimental Protocols
Method 1: Synthesis of 1-Phthalazinamine Hydrochloride
This protocol details a scalable, two-step synthesis of 1-Phthalazinamine hydrochloride.
Step 1: Synthesis of 1-Chlorophthalazine
-
In a suitable reaction vessel, charge 1(2H)-Phthalazinone and phosphorus oxychloride (POCl₃) in a molar ratio of approximately 1:1.5 to 1:2.
-
Heat the mixture to 70-80°C and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
The precipitated solid, 1-chlorophthalazine, is collected by filtration and washed with cold water.
-
The crude 1-chlorophthalazine can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 1-Phthalazinamine Hydrochloride
-
In a separate reactor, charge hydrazine hydrate (an excess, typically 5-10 equivalents) and cool the solution to 0-5°C.[3]
-
Slowly add the 1-chlorophthalazine from Step 1 to the cooled hydrazine hydrate solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Upon completion, the product, 1-Phthalazinamine (hydralazine base), is isolated by filtration.
-
The crude base is then dissolved in a suitable solvent like ethanol or methanol, and concentrated hydrochloric acid is added to precipitate the hydrochloride salt.
-
The 1-Phthalazinamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation: Summary of Key Experimental Parameters
| Parameter | Step 1: 1-Chlorophthalazine Synthesis | Step 2: 1-Phthalazinamine Synthesis | Purification |
| Key Reagents | 1(2H)-Phthalazinone, POCl₃ | 1-Chlorophthalazine, Hydrazine Hydrate | Ethanol, Methanol, Activated Carbon, HCl |
| Typical Molar Ratio | 1 : 1.5-2 (Phthalazinone:POCl₃) | 1 : 5-10 (Chlorophthalazine:Hydrazine) | - |
| Reaction Temperature | 70-80°C[1] | 0-10°C (addition), then RT[3] | Reflux, then cooling |
| Reaction Time | 2-3 hours | 12-24 hours | - |
| Typical Yield | 80-90% | 75-85% | >90% recovery |
| Typical Purity (after step) | >95% | >98% (crude) | >99.5% (final product) |
Visualizations
Experimental Workflow: Synthesis of 1-Phthalazinamine
Caption: A flowchart illustrating the two-step synthesis and purification of 1-Phthalazinamine HCl.
Signaling Pathway: Mechanism of Action of 1-Phthalazinamine (Hydralazine) as a Vasodilator
Caption: A simplified diagram showing the proposed mechanism of action of hydralazine in promoting vasodilation.[7][8][9]
References
- 1. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 2. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 3. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. droracle.ai [droracle.ai]
- 8. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 9. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-Phthalazinamine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like 1-Phthalazinamine is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose. This guide provides an objective comparison of a robust stability-indicating HPLC method, suitable for 1-Phthalazinamine analysis, with other analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
A stability-indicating HPLC method is essential for separating the active ingredient from any impurities and degradation products. While a specific validated method for 1-Phthalazinamine is not publicly available, a method for the structurally related compound Hydralazine hydrochloride offers a strong and relevant starting point.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This method is adapted from a validated procedure for Hydralazine and its related substances, which is expected to provide a good foundation for the analysis of 1-Phthalazinamine due to the shared phthalazine core structure.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | Phosphate buffer pH 2.5 |
| Mobile Phase B | Acetonitrile and Methanol |
| Gradient Program | Optimized for separation of impurities |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 230 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Solutions Preparation:
-
Phosphate Buffer (pH 2.5): Dissolve a suitable amount of potassium dihydrogen phosphate in water, and adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase A: Prepare the phosphate buffer as described above.
-
Mobile Phase B: A mixture of HPLC grade acetonitrile and methanol. The exact ratio should be optimized for the best separation.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve 1-Phthalazinamine reference standard in the diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the 1-Phthalazinamine sample in the diluent to the same concentration as the standard solution.
Data Presentation: Expected Performance
The following table outlines the expected performance parameters for a validated HPLC method for 1-Phthalazinamine, based on typical validation results for related compounds.
| Parameter | Expected Value |
| Retention Time of 1-Phthalazinamine | ~5-10 minutes (highly dependent on the specific gradient) |
| Resolution between 1-Phthalazinamine and Closest Impurity | > 2.0 |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01% of the working concentration |
| Limit of Quantification (LOQ) | ~0.03% of the working concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow
HPLC analysis workflow for 1-Phthalazinamine purity.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, better resolution, and higher sensitivity compared to HPLC.[1] | Higher initial instrument cost, and columns may have a shorter lifespan due to high pressure.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds in the gas phase followed by mass spectrometric detection.[2][3][4][5] | Excellent for identifying and quantifying volatile impurities and residual solvents.[2][3][4][5] Provides structural information. | Not suitable for non-volatile or thermally labile compounds like 1-Phthalazinamine without derivatization. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field.[6][7] | High separation efficiency, minimal sample and solvent consumption, and can be used for chiral separations.[6][7][8] | Can be less robust than HPLC for routine quality control. Lower sensitivity for some compounds compared to HPLC with UV detection. |
Logical Relationship of Method Selection
Decision pathway for selecting an analytical method.
Conclusion
For the comprehensive purity analysis of 1-Phthalazinamine, a stability-indicating HPLC method remains the most suitable and widely accepted technique. It offers a balance of robustness, sensitivity, and specificity required for quality control in a pharmaceutical setting. While UPLC presents an opportunity for increased throughput and resolution, the initial investment is higher. GC-MS is generally not appropriate for non-volatile compounds like 1-Phthalazinamine. Capillary Electrophoresis can be a valuable orthogonal technique, particularly for charged impurities or when chiral separation is necessary. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and regulatory expectations.
References
- 1. mdpi.com [mdpi.com]
- 2. soeagra.com [soeagra.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jpharmsci.com [jpharmsci.com]
- 5. jpharmsci.com [jpharmsci.com]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Phthalazinamine Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering intricate details of molecular structure. This guide provides a comprehensive comparison of NMR data for 1-Phthalazinamine derivatives, supported by detailed experimental protocols and workflow visualizations to aid in the structural validation of this important class of heterocyclic compounds.
The phthalazine scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antihypertensive activities.[1] The functionalization of the 1-amino group in 1-phthalazinamine opens avenues for the synthesis of diverse derivatives with potentially enhanced biological profiles. Accurate structural confirmation of these derivatives is paramount, and NMR spectroscopy is the most powerful technique for this purpose. This guide will delve into the characteristic ¹H and ¹³C NMR spectral data of 1-Phthalazinamine and its derivatives, offering a comparative analysis to facilitate the identification and validation of newly synthesized compounds.
Comparative NMR Data of 1-Phthalazinamine and Related Derivatives
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The tables below summarize typical ¹H and ¹³C NMR data for the core phthalazine structure and its derivatives, providing a baseline for comparison.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Data
| Compound/Fragment | H-4 | H-5 | H-6 | H-7 | H-8 | Other Protons | Solvent | Reference |
| 1(2H)-Phthalazinone | 8.25 (s) | 7.85 (d) | 7.79 (t) | 7.79 (t) | 8.45 (d) | 11.4 (br s, NH) | DMSO-d₆ | [2] |
| 2-(Imidazol-2-yl)phthalazin-1(2H)-imine | 8.43 (s) | 7.95 (d) | 7.85 (t) | 7.90 (t) | 8.15 (d) | NH protons: 7.58-7.75 | DMSO-d₆ | [3] |
| 4-Benzyl-1(2H)-phthalazinone | - | 7.73 (m) | 7.73 (m) | 7.73 (m) | 8.45 (m) | CH₂Ph: 4.32 (s) | CDCl₃ | [4] |
| 2-(CH₂CO)-4-benzyl-1(2H)-phthalazinone | - | 7.68-7.73 (m) | 7.68-7.73 (m) | 7.68-7.73 (m) | 8.44-8.46 (m) | NCH₂CO: 5.10 (s) | CDCl₃ | [4] |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data
| Compound/Fragment | C-1 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Solvent | Reference |
| 1(2H)-Phthalazinone | 159.8 | 138.0 | 129.7 | 126.8 | 133.2 | 127.8 | 126.2 | 131.8 | - | CDCl₃ | [5] |
| 2-(Imidazol-2-yl)phthalazin-1(2H)-imine | 147.9 (C=NH) | 138.3 | 129.9 | 127.3 | 132.5 | 132.7 | 125.8 | 125.2 | Imidazoline: C2' 161.7, C4' 42.9, C5' 54.2 | DMSO-d₆ | [3] |
| 4-Benzyl-1(2H)-phthalazinone | 159.7 | 145.6 | 128.1 | 125.4 | 133.0 | 131.2 | 127.3 | 129.6 | CH₂Ph: 39.0, Aromatic C's | CDCl₃ | [4] |
| 2-(CH₂CO)-4-benzyl-1(2H)-phthalazinone | 159.7 | 145.6 | 128.1 | 125.4 | 133.0 | 131.2 | 127.3 | 129.6 | NCH₂CO: 52.3, CO: 165.5 | CDCl₃ | [4] |
Experimental Protocols for NMR Analysis
Reproducible and high-quality NMR data are contingent on standardized experimental procedures. The following are generalized protocols for the NMR analysis of 1-Phthalazinamine derivatives.
Sample Preparation
-
Solvent Selection: Deuterated solvents are used to avoid interference from proton signals of the solvent. Common choices for phthalazinamine derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD).[3][5] The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., NH₂).
-
Concentration: Typically, 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.[5]
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on spectrometers with field strengths of 300, 400, 500, or 600 MHz.[3][5]
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically adequate.
-
Number of Scans: 16 to 64 scans are usually averaged to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2 seconds is typical.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for establishing the connectivity of the molecular skeleton.[6]
-
Workflow for Structural Validation
The structural validation of a novel 1-Phthalazinamine derivative by NMR is a systematic process. The following diagram illustrates a typical workflow.
Advanced NMR Techniques for Isomer Differentiation
In some cases, the differentiation between isomers can be challenging using standard 1D and 2D NMR techniques.[7][8] For instance, distinguishing between N-substituted isomers or positional isomers on the phthalazine ring may require more advanced methods.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can establish through-space proximity between protons, which is invaluable for determining stereochemistry and confirming the regiochemistry of substitution.[6]
-
¹⁵N NMR Spectroscopy: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the nitrogen atoms in the heterocyclic core and the amino group.[9] HMBC experiments optimized for long-range ¹H-¹⁵N correlations can also be highly informative.
-
Solid-State NMR: For compounds that are difficult to crystallize or are insoluble, solid-state NMR can be a powerful tool for structural characterization.[7][8]
By systematically applying the principles and protocols outlined in this guide, researchers can confidently validate the structures of novel 1-Phthalazinamine derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.
References
- 1. longdom.org [longdom.org]
- 2. 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrogen NMR [chem.ch.huji.ac.il]
A Comparative Analysis of the Cytotoxic Effects of 1-Phthalazinamine and Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of two prominent classes of heterocyclic compounds: 1-Phthalazinamine and quinazoline derivatives. Both scaffolds have garnered significant interest in medicinal chemistry due to their potent biological activities, particularly in the realm of oncology. This document summarizes key experimental data, details common methodologies for assessing cytotoxicity, and visualizes the primary signaling pathways implicated in their mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of various 1-Phthalazinamine and quinazoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for quantifying cytotoxicity. The following tables present a selection of reported IC50 values for derivatives of both compound classes, offering a glimpse into their relative potencies. It is important to note that direct comparisons are best made between derivatives with similar structural modifications and tested under identical experimental conditions.
Table 1: Cytotoxicity of 1-Phthalazinamine Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N'-(substituted)-acetohydrazide derivatives | MDA-MB-231 (Breast) | 0.57 - 1.89 | [1] |
| 1,4-disubstituted phthalazinylpiperazine derivatives | MDA-MB-231 (Breast) | 0.013 - 0.079 | [2] |
| 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives | Various | Generally higher than doxorubicin | [3] |
| Phthalazine-based biarylureas | Various (NCI-60 panel) | 0.15 - 8.41 | [4] |
| Novel phthalazine derivatives | Hep G2 (Liver), MCF-7 (Breast) | 0.09 - 3.71 | [5] |
Table 2: Cytotoxicity of Quinazoline Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-dibenzylaminoquinazoline | MDA-MB-231 (Breast), HT-29 (Colon), T-24 (Bladder) | < 30 | [6] |
| Quinazoline-2,4,6-triamine derivatives | HCT-15 (Colon), SKOV-3 (Ovarian), MDA-MB-231 (Breast) | 4.5 - 15.5 | [7] |
| 4-aminoquinazoline derivatives | C3A (Liver), Caco-2 (Colon) | 29.3 - 31.1 (nM) | [2] |
| 2-Aryl-6-bromo-4-(3-fluoroanilino)quinazoline derivatives | MCF-7 (Breast), HeLa (Cervical), A549 (Lung) | < 0.10 - 15.49 | [8] |
| Quinazoline-based triazole-acetamides | HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver) | 5.33 - 49.21 |
Experimental Protocols
The evaluation of in vitro cytotoxicity is a critical step in the drug discovery process. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and, consequently, the cytotoxic effects of chemical compounds.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds (1-Phthalazinamine or quinazoline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations in fresh culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.
-
Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 1-Phthalazinamine and quinazoline derivatives are often mediated by their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the primary signaling pathways implicated in the cytotoxic action of these compounds.
Experimental workflow for MTT cytotoxicity assay.
Many quinazoline and some phthalazine derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are often dysregulated in cancer. Inhibition of these pathways can lead to the induction of apoptosis.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Phthalazinamine for Researchers
For scientists and professionals engaged in drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Phthalazinamine, a valuable scaffold in medicinal chemistry, is a precursor to a wide array of pharmacologically active compounds. This guide provides a comprehensive comparison of validated synthesis protocols for 1-Phthalazinamine, offering a detailed examination of experimental methodologies, quantitative performance data, and alternative synthetic strategies.
Standard Synthesis Protocol: A Three-Stage Approach
The most commonly employed and well-documented route to 1-Phthalazinamine is a three-stage process commencing with the formation of a phthalazinone intermediate, followed by chlorination and subsequent amination.
Stage 1: Phthalazin-1(2H)-one Synthesis
The initial step involves the cyclization of a suitable precursor to form the phthalazinone ring. Two primary starting materials for this stage are phthalic anhydride and 2-acylbenzoic acids. The reaction with hydrazine hydrate is a common method for this transformation.
Stage 2: Chlorination to 1-Chlorophthalazine
The hydroxyl group of the phthalazinone is then converted to a chlorine atom, a good leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the most frequently utilized reagent for this chlorination.
Stage 3: Amination of 1-Chlorophthalazine
The final step is the introduction of the amino group at the C1 position. This is typically achieved through a nucleophilic aromatic substitution reaction with an amine source. While various amines can be used to generate derivatives, for the synthesis of the parent 1-Phthalazinamine, a direct amination is required.
Comparative Analysis of Synthesis Protocols
The efficiency of 1-Phthalazinamine synthesis can be evaluated based on several key metrics, including overall yield, reaction time, and the use of hazardous reagents. Below is a comparison of the standard protocol with a potential one-pot alternative.
| Parameter | Standard Three-Stage Protocol | One-Pot Synthesis (Hypothetical) |
| Starting Materials | Phthalic Anhydride/2-Acylbenzoic Acid, Hydrazine, POCl₃, Amine Source | Phthalhydrazide, Aldehyde, Malononitrile (for derivatives) |
| Key Intermediates | Phthalazin-1(2H)-one, 1-Chlorophthalazine | In-situ generated intermediates |
| Overall Yield | Variable (dependent on individual step yields) | Potentially higher due to reduced handling losses |
| Reaction Time | Multi-day process | Potentially shorter |
| Process Complexity | Multiple steps with isolation and purification of intermediates | Single operational step |
| Reagent Safety | Use of corrosive POCl₃ | Dependent on specific reagents, may avoid POCl₃ |
Experimental Protocols
Protocol 1: Standard Three-Stage Synthesis of 1-Phthalazinamine
Stage 1: Synthesis of Phthalazin-1(2H)-one
-
A mixture of 2-acylbenzoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is purified by recrystallization.
Stage 2: Synthesis of 1-Chlorophthalazine
-
Phthalazin-1(2H)-one is treated with an excess of phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated, and the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized to precipitate the product.
-
The crude 1-chlorophthalazine is filtered and dried.
Stage 3: Synthesis of 1-Phthalazinamine
-
1-Chlorophthalazine is reacted with a suitable aminating agent (e.g., a protected form of ammonia followed by deprotection, or direct amination under specific conditions) in a solvent such as ethanol or dioxane.
-
The reaction mixture is heated until the starting material is consumed.
-
The product is isolated by filtration and purified by chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of Phthalazine Derivatives
While a direct one-pot synthesis of 1-Phthalazinamine is not extensively documented, multicomponent reactions for the synthesis of related phthalazine derivatives are known. These can offer insights into more streamlined synthetic strategies. For instance, a one-pot, four-component reaction of phthalic anhydride, hydrazine monohydrate, an aromatic aldehyde, and malononitrile has been reported to produce pyrazolo[1,2-b]phthalazine dione derivatives in good yields.[1]
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis, the following diagrams have been generated.
Caption: Workflow for the standard three-stage synthesis of 1-Phthalazinamine.
Caption: Logical comparison of synthetic approaches to 1-Phthalazinamine.
Conclusion
The traditional three-stage synthesis of 1-Phthalazinamine is a robust and well-established method. However, for large-scale production and in the context of green chemistry, the development of more efficient one-pot methodologies is a desirable goal. This guide provides researchers with the foundational knowledge to not only reproduce the standard synthesis but also to consider and explore alternative, potentially more efficient, synthetic routes. The provided experimental outlines and comparative data serve as a valuable resource for the practical synthesis of this important pharmaceutical building block.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for 1-Phthalazinamine Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for the analysis of 1-Phthalazinamine and its derivatives. Supported by experimental data and detailed protocols, this document serves as a critical resource for selecting the optimal analytical strategy.
1-Phthalazinamine, a key heterocyclic scaffold in medicinal chemistry, undergoes a variety of chemical transformations to yield a diverse array of potential drug candidates. The unambiguous identification and quantification of these reaction products are crucial for understanding reaction mechanisms, ensuring purity, and guiding drug discovery efforts. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerhouse for these analytical challenges. This guide will delve into the nuances of mass spectrometry for this application and provide a comparative analysis against other established techniques.
Mass Spectrometry: A Deep Dive into the Analysis of 1-Phthalazinamine Derivatives
Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the analysis of 1-Phthalazinamine and its reaction products due to its high sensitivity, selectivity, and ability to handle complex matrices.
Experimental Protocol: LC-MS/MS Analysis of 1-Phthalazinamine and its Hypothetical N-Alkylated Product
This protocol outlines a general procedure for the analysis of 1-Phthalazinamine and a hypothetical reaction product, N-ethyl-1-phthalazinamine.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to initial conditions for equilibration. The exact gradient profile should be optimized for the specific analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Desolvation gas (e.g., nitrogen) at 800 L/hr, cone gas at 50 L/hr.
-
Data Acquisition: Full scan mode for initial identification and product ion scan (tandem MS) for structural elucidation. For quantification, Multiple Reaction Monitoring (MRM) would be employed.
Sample Preparation: Reaction mixtures are typically diluted in the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.
Data Presentation: Expected Mass Spectral Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of 1-Phthalazinamine and its hypothetical N-ethylated derivative. This data is crucial for their identification and quantification.
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Proposed Fragmentation Pathway |
| 1-Phthalazinamine | C₈H₇N₃ | 146.07 | 119.06, 92.05 | Loss of HCN, followed by loss of N₂ |
| N-ethyl-1-phthalazinamine | C₁₀H₁₁N₃ | 174.10 | 146.07, 119.06, 92.05 | Loss of ethylene, followed by fragmentation of the 1-Phthalazinamine core |
Note: The fragmentation pathways are proposed based on common fragmentation mechanisms of aromatic amines and heterocyclic compounds.
The Analytical Landscape: Mass Spectrometry vs. Alternatives
While LC-MS is a powerful tool, other analytical techniques also play a role in the characterization of 1-Phthalazinamine reaction products. The choice of technique depends on the specific analytical goal, sample complexity, and available resources.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-to-charge ratio analysis. | High sensitivity and selectivity. Provides molecular weight and structural information. Suitable for complex mixtures. | Higher equipment cost. Matrix effects can suppress ionization. Requires expertise for data interpretation. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by chromatography followed by detection based on UV absorbance. | Robust and widely available. Relatively low cost. Good for quantification of known compounds. | Lower sensitivity compared to MS. Limited structural information. Co-eluting impurities can interfere with quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification. Non-destructive. | Lower sensitivity than MS. Requires larger sample amounts. Not suitable for complex mixtures without prior separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass analysis. | Excellent for volatile and thermally stable compounds. High resolution. | Not suitable for non-volatile or thermally labile compounds like many 1-Phthalazinamine derivatives without derivatization. |
Visualizing the Workflow and Comparisons
To better illustrate the analytical processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the LC-MS/MS analysis of 1-Phthalazinamine reaction products.
Caption: Comparison of key attributes for different analytical techniques.
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands out as the premier analytical tool for the comprehensive analysis of 1-Phthalazinamine reaction products. Its unparalleled sensitivity and selectivity, coupled with the ability to provide crucial structural information, make it indispensable for modern drug discovery and development. While other techniques like HPLC-UV and NMR have their specific applications, LC-MS offers a more holistic solution for the complex analytical challenges presented in this field. By understanding the strengths and limitations of each technique, researchers can make informed decisions to accelerate their research and development pipelines.
A Comparative Analysis of the Biological Activities of Phthalazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzodiazines—a class of bicyclic heterocyclic compounds containing a benzene ring fused to a six-membered ring with two nitrogen atoms—are recognized as privileged scaffolds in medicinal chemistry. The constitutional isomers, namely Phthalazine (2,3-benzodiazine), Quinazoline (1,3-benzodiazine), Quinoxaline (1,4-benzodiazine), and Cinnoline (1,2-benzodiazine), exhibit a wide and diverse range of pharmacological activities.[1][2][3] While derivatives of each isomer have been extensively studied, direct comparative investigations are less common but highly valuable for guiding drug design. This guide provides an objective comparison of their biological performance, supported by available experimental data.
Structural Comparison of Benzodiazine Isomers
The fundamental difference between these isomers lies in the placement of the two nitrogen atoms within the heterocyclic ring, which significantly influences their physicochemical properties and their ability to interact with biological targets.
Comparative Biological Activity Data
While broad claims of anticancer, antimicrobial, and anti-inflammatory activities are common for all four isomer classes, direct comparative quantitative data is limited.[4][5][6] The most explicit comparisons have been found in the context of specific enzyme and transporter inhibition.
Table 1: Comparative Activity as Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are crucial enzymes in signal transduction pathways. A study comparing derivatives based on different benzodiazine templates for their inhibitory activity against PDE10A and PDE1B revealed a significant divergence in efficacy.
| Isomeric Scaffold | Target: PDE10A | Target: PDE1B | Reference |
| Quinazoline | Potent Inhibition | Potent Inhibition | [7] |
| Phthalazine | Potent Inhibition | Inactive (0% inhibition at 1 µM) | [7] |
| Cinnoline | Potent Inhibition | Inactive (0% inhibition at 1 µM) | [7] |
This data highlights the critical role of nitrogen atom positioning for target selectivity. For PDE1B, potent inhibition was only achieved with the quinazoline (1,3-N) arrangement, whereas the adjacent nitrogen atoms in phthalazine (2,3-N) and cinnoline (1,2-N) led to a complete loss of activity.[7]
Table 2: Comparative Activity as ABCG2 Transporter Inhibitors
The ATP-binding cassette (ABC) transporter ABCG2 is a key contributor to multidrug resistance (MDR) in cancer therapy.[8] A study investigating various heterocyclic derivatives as ABCG2 inhibitors provided a comparison between phthalazine and quinazoline scaffolds.
| Isomeric Scaffold | Target: ABCG2 | Observation | Reference |
| Phthalazine | Moderate Inhibition | Showed inhibitory activity against ABCG2. | [8] |
| Quinazoline | Moderate Inhibition | Showed inhibitory activity against ABCG2. | [8] |
Both phthalazine and quinazoline derivatives demonstrated moderate potential to inhibit the ABCG2 transporter, suggesting their utility as a basis for developing agents to overcome multidrug resistance.[8]
Overview of Reported Biological Activities
While direct comparative IC50 values are scarce across the literature, a qualitative summary of frequently reported activities for derivatives of each isomer is presented below.
| Biological Activity | Phthalazine | Quinazoline | Quinoxaline | Cinnoline |
| Anticancer | Yes[9][10] | Yes[6][7][10] | Yes[11][12] | Yes[1][7] |
| Antimicrobial | Yes[13][14] | Yes[7] | Yes | Yes[1] |
| Anti-inflammatory | Yes[5] | Yes[7] | Yes | Yes |
| Antihypertensive | Yes[4][5] | Yes[7] | No | No |
| Antidiabetic | Yes[4][5] | No | Yes[6] | No |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biological data. Below are generalized protocols for the key assays mentioned in the comparative studies.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity against PDE enzymes is typically determined using a two-step enzymatic assay.
-
Enzyme Reaction: The test compound is incubated with the specific PDE enzyme (e.g., PDE10A or PDE1B) and the substrate, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP). The enzyme hydrolyzes the cyclic nucleotide to its linear monophosphate form (AMP or GMP).
-
Detection: A phosphatase (e.g., alkaline phosphatase) is added, which cleaves the phosphate group from the monophosphate, releasing free phosphate.
-
Quantification: The amount of free phosphate is quantified, often using a colorimetric reagent like Malachite Green. The intensity of the color is proportional to the amount of phosphate produced and inversely proportional to the inhibitory activity of the test compound. Data is typically used to calculate an IC50 value.
ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)
This is a cell-based functional assay to measure the inhibition of the ABCG2 efflux pump.
-
Cell Culture: Cancer cells overexpressing the ABCG2 transporter are cultured and seeded in microplates.
-
Compound Incubation: The cells are pre-incubated with the test compounds (potential inhibitors) at various concentrations.
-
Substrate Addition: A fluorescent substrate of ABCG2, such as Hoechst 33342, is added to the wells.
-
Efflux and Measurement: In the absence of an inhibitor, ABCG2 actively pumps the Hoechst 33342 dye out of the cells, resulting in low intracellular fluorescence. In the presence of an effective inhibitor, the pump is blocked, leading to the accumulation of the dye inside the cells.
-
Data Analysis: The increase in intracellular fluorescence is measured using a fluorescence plate reader. Potent inhibitors will cause a significant increase in fluorescence compared to control cells.[8]
Visualized Workflows and Pathways
General Experimental Workflow for Drug Discovery
The process of identifying and validating biologically active compounds follows a structured pipeline from synthesis to lead optimization.
Potential Signaling Pathway: p53 Activation
Some complex derivatives incorporating these scaffolds, such as phthalazino[1,2-b]quinazolinones, have been shown to exert their anticancer effects by activating the p53 tumor suppressor pathway.[15] This pathway is a critical regulator of cell cycle arrest and apoptosis.
Conclusion
The available comparative data, though limited, reveals critical structure-activity relationships among phthalazine isomers. The quinazoline scaffold appears uniquely effective for inhibiting PDE1B, while both quinazoline and phthalazine show promise as inhibitors of the ABCG2 multidrug resistance transporter.[7][8] All four benzodiazine isomers serve as robust platforms for the development of a wide array of biologically active agents.[1][2] Future head-to-head comparative studies across a broader range of biological targets are essential to fully delineate the therapeutic potential of each isomeric scaffold and to enable more rational, target-focused drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review | Faculty members [faculty.ksu.edu.sa]
- 5. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 9. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [Synthesis and physicochemical and biological characteristics of phthalazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 1-Phthalazinamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-phthalazinamine scaffold, particularly its oxidized form, phthalazin-1(2H)-one, has emerged as a privileged structure in medicinal chemistry. Its derivatives have shown significant potential in the development of targeted therapies, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phthalazinamine analogs, supported by experimental data, to inform the rational design of novel and potent therapeutic agents.
Phthalazinone Analogs as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[1] Inhibiting PARP, particularly PARP-1 and PARP-2, has proven to be an effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2] Olaparib, a phthalazinone-based PARP inhibitor, is a notable clinical success, paving the way for the development of other analogs.[1][3]
The core structure of these inhibitors typically features the phthalazinone moiety, which mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP.[4] The structure-activity relationship of these analogs is heavily influenced by the substituents at various positions of the phthalazinone core.
Key Structural Modifications and Their Impact on PARP Inhibition
Recent studies have explored a range of modifications to the phthalazinone scaffold to enhance PARP inhibitory activity and anti-proliferative effects. One study synthesized a series of derivatives with Olaparib as the lead compound and found that the inhibitory activities were related to the type of substituent and the length of the alkyl chain connecting to an aromatic ring.[3] Another study developed novel phthalazinone derivatives, with compound 11c emerging as a more potent PARP-1 inhibitor than Olaparib.
A 2024 study designed and synthesized two series of novel phthalazinone derivatives, with compounds DLC-1-6 showing exceptionally high inhibitory activity against PARP-1, with IC50 values below 0.2 nM.[5] Compound DLC-1 also demonstrated significant anti-proliferative activity against various cancer cell lines.[5]
The following table summarizes the in vitro PARP-1 inhibitory activity and anti-proliferative activity of selected phthalazinone analogs.
| Compound | Modifications | PARP-1 IC50 (nM) | Anti-proliferative IC50 (μM) vs. Capan-1 Cells | Anti-proliferative IC50 (μM) vs. MDA-MB-436 Cells |
| Olaparib | Reference Compound | ~1-5[1] | 10.412[1] | - |
| 11c | 4-phenylphthalazin-1-one derivative | 97 | - | - |
| 23 | Derivative with undisclosed modifications | - | 7.532[1] | - |
| DLC-1 | Dithiocarboxylate fragment | <0.2[5] | - | 0.08[5] |
| DLC-49 | Hydroxamic acid fragment (dual PARP-1/HDAC-1 inhibitor) | 0.53[5] | - | - |
Phthalazinone Analogs as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several phthalazine derivatives have been investigated as potent VEGFR-2 inhibitors.
Key Structural Modifications and Their Impact on VEGFR-2 Inhibition
A study exploring phthalazine derivatives as VEGFR-2 inhibitors found that compound 7f , a N-substituted-4-phenylphthalazin-1-amine derivative, was a more potent inhibitor than the approved drug sorafenib.[7] Another study identified compounds 7a, 7b, 8b, and 8c as potent VEGFR-2 inhibitors with significant anticancer activity against colon and breast cancer cell lines.[8] A 2024 study reported that compounds 9c, 12b, and 13c exhibited promising VEGFR-2 inhibition, with compound 12b being more potent than sorafenib.[9]
The table below presents the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of selected phthalazinone analogs.
| Compound | Modifications | VEGFR-2 IC50 (nM) | Cytotoxicity IC50 (μM) vs. HCT-116 Cells | Cytotoxicity IC50 (μM) vs. MCF-7 Cells |
| Sorafenib | Reference Compound | 100[7] | 5.47[8] | 7.26[8] |
| 7f | N-substituted-4-phenylphthalazin-1-amine | 80[7] | 4.83[7] | 4.58[7] |
| 7a | Phthalazine derivative | 110[8] | 6.04[8] | 8.8[8] |
| 7b | Phthalazine derivative | 310[8] | 13.22[8] | 17.9[8] |
| 12b | Novel phthalazine derivative | 17.8[9] | 0.32[9] | - |
| 2g | Novel phthalazine derivative | - | 0.18[6] | 0.15[6] |
| 4a | Novel phthalazine derivative | - | 0.09[6] | 0.12[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these 1-phthalazinamine analogs, it is crucial to visualize the signaling pathways they inhibit and the experimental workflows used to assess their activity.
Caption: PARP1 signaling pathway and inhibition by phthalazinone analogs.
Caption: VEGFR-2 signaling pathway and inhibition by phthalazinone analogs.
Caption: General experimental workflow for evaluating phthalazinone analogs.
Experimental Protocols
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from a standard chemiluminescent assay to measure the incorporation of biotinylated NAD+ into histone proteins.[2]
-
Plate Preparation: A 96-well plate is pre-coated with histone proteins. The wells are blocked to prevent non-specific binding.[2]
-
Inhibitor Preparation: Prepare serial dilutions of the phthalazinone analogs in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.
-
Reaction Mixture: A master mix containing activated DNA and biotinylated NAD+ in PARP assay buffer is prepared.
-
Enzymatic Reaction: The test compounds and recombinant PARP-1 enzyme are added to the wells. The reaction is initiated by adding the master mix and incubated for a specified time (e.g., 1 hour) at room temperature.[2]
-
Detection: The plate is washed, and Streptavidin-HRP (horseradish peroxidase) is added, followed by a chemiluminescent substrate.[2]
-
Data Analysis: The luminescence is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a luminescence-based kinase assay to measure the inhibition of VEGFR-2.[10][11]
-
Reagent Preparation: Prepare serial dilutions of the phthalazinone analogs. Prepare a master mixture containing kinase buffer, ATP, and a suitable peptide substrate.[10]
-
Kinase Reaction: Add the test compounds to the wells of a 96-well plate. The reaction is initiated by adding the recombinant VEGFR-2 enzyme and the master mixture. The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes).[12][13]
-
Signal Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP via a luciferase reaction. The luminescent signal is inversely proportional to the kinase activity.[11][13]
-
Data Analysis: The luminescence is read using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phthalazinone analogs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.sustech.edu [repository.sustech.edu]
- 5. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Synthesis of 1-Phthalazinamine: Efficacy and Methodologies
For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of heterocyclic scaffolds is of paramount importance. 1-Phthalazinamine is a key structural motif found in a variety of biologically active compounds. This guide provides a detailed comparison of two primary methods for the synthesis of 1-Phthalazinamine: Nucleophilic Aromatic Substitution and a Cyclocondensation approach. The comparison focuses on reaction efficacy, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Methods
The efficacy of different synthetic routes to 1-Phthalazinamine can be evaluated based on several key metrics, including reaction yield, purity of the final product, reaction time, and the nature of the required reaction conditions. Below is a summary of the quantitative data for the two highlighted methods.
| Method | Key Precursor | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Nucleophilic Substitution | 1-Chlorophthalazine | Ammonia (or equivalent) | Phenol | 4 hours | 180 °C | ~75% |
| Cyclocondensation | o-Cyanobenzaldehyde | Hydrazine hydrochloride, HCl | Ethanol | 24-48 hours | 45-50 °C | High |
Method 1: Nucleophilic Aromatic Substitution
This widely utilized method involves the displacement of a halide, typically chloride, from the 1-position of the phthalazine ring by an amino group. The key starting material, 1-chlorophthalazine, can be synthesized from phthalazinone.
Experimental Protocol:
Synthesis of 1-Chlorophthalazine: A mixture of 1(2H)-phthalazinone (10 g, 0.068 mol) and phosphorus oxychloride (60 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is poured onto crushed ice (200 g). The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-chlorophthalazine.
Synthesis of 1-Phthalazinamine: A mixture of 1-chlorophthalazine (5 g, 0.03 mol), phenol (20 g), and ammonium acetate (5 g) is heated at 180 °C for 4 hours. After cooling, the mixture is treated with 10% aqueous sodium hydroxide solution until alkaline. The precipitated solid is then collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield 1-Phthalazinamine.
This method is advantageous due to the relatively high yields and the commercial availability of the starting materials. The reaction conditions, however, require high temperatures.
Method 2: Cyclocondensation of o-Cyanobenzaldehyde
This approach builds the phthalazine ring system through the reaction of an ortho-disubstituted benzene derivative with hydrazine. A one-pot synthesis of the closely related 1-hydrazinophthalazine (hydralazine) from o-cyanobenzaldehyde has been reported and suggests a viable route to 1-phthalazinamine.
Experimental Protocol:
In a reaction vessel, hydrazine hydrochloride is dissolved in ethanol. To this solution, o-cyanobenzaldehyde is added in portions. The reaction mixture is then slowly heated to a temperature of 45-50 °C and maintained for 24 to 48 hours. Following the reaction, the pH is adjusted with hydrochloric acid to facilitate the precipitation of the product. The resulting crystalline solid is collected by filtration, washed, and dried. While this protocol is for the synthesis of hydralazine, a modification using a suitable nitrogen source in place of hydrazine hydrochloride could potentially yield 1-phthalazinamine directly.
This "one-pot" method is attractive due to its operational simplicity and the use of milder reaction conditions compared to the nucleophilic substitution method.
Logical Workflow for Method Selection
The choice between these synthetic methods will depend on several factors, including the availability of starting materials, desired purity, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the optimal synthesis method.
Caption: A decision-making flowchart for selecting a 1-Phthalazinamine synthesis method.
validation of a multi-active method for the analysis of active substances in formulated products.
For researchers, scientists, and drug development professionals, ensuring the quality, safety, and efficacy of pharmaceutical products is paramount. When dealing with formulated products containing multiple active pharmaceutical ingredients (APIs), the analytical methods used for their simultaneous determination must be rigorously validated. This guide provides a comprehensive comparison of key performance characteristics of two multi-active analytical methods, supported by experimental data, to aid in the selection of the most suitable method for its intended purpose.
The validation of an analytical procedure is the process of demonstrating its suitability for its intended use.[1][2][3] International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for the validation of analytical procedures, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8] For multi-active methods, it is crucial to ensure that the method can unequivocally assess each analyte in the presence of other components.[9][10]
This guide presents a case study comparing two distinct High-Performance Liquid Chromatography (HPLC) methods, Method A and Method B, for the simultaneous analysis of three APIs (API-1, API-2, and API-3) in a single formulated product.
General Workflow for Validation of a Multi-Active Method
The validation of a multi-active analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. This process is essential for demonstrating that the method is fit for its purpose.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharmatutor.org [pharmatutor.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Safeguarding Your Laboratory: Proper Disposal of 1-Phthalazinamine
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like 1-Phthalazinamine is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a clear, step-by-step procedure for the safe handling and disposal of 1-Phthalazinamine, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with 1-Phthalazinamine. According to its Globally Harmonized System (GHS) classification, this compound presents several risks:
-
Acute Toxicity: It can be toxic or harmful if swallowed.[1]
-
Irritation: It may cause skin and serious eye irritation.[1]
-
Respiratory Issues: Inhalation may lead to respiratory irritation.[1]
Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
A properly fitted respirator if ventilation is inadequate
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The following procedure is a general guideline. Always consult your institution's specific safety protocols and local, state, and federal regulations before disposing of any chemical waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for 1-Phthalazinamine and any materials contaminated with it. The label should include the chemical name, concentration, and relevant hazard symbols.
-
Do not mix 1-Phthalazinamine waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container for waste collection.
-
For solid waste (e.g., contaminated filter paper, gloves), double-bag the materials in clearly labeled, sealed plastic bags before placing them in the designated solid waste container.
-
For liquid waste (e.g., solutions containing 1-Phthalazinamine), use a sealed, labeled container.
-
-
Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the completed waste manifest or any other required documentation.
-
Disposal should be conducted at an approved and permitted hazardous waste treatment, storage, and disposal facility (TSDF). Incineration is a common method for the disposal of organic chemical waste.[2][3]
-
Quantitative Hazard Data Summary
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Danger Acute toxicity, oral (Category 3) |
| Harmful if swallowed | Warning Acute toxicity, oral (Category 4) |
| Causes skin irritation | Warning Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Warning Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation | Warning Specific target organ toxicity, single exposure |
| Data sourced from PubChem CID 29399[1] |
Logical Workflow for 1-Phthalazinamine Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Phthalazinamine.
References
Essential Safety and Logistical Information for Handling 1-Phthalazinamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Phthalazinamine.
Chemical Identifier:
-
Name: 1-Phthalazinamine
-
CAS Number: 19064-69-8
-
Molecular Formula: C₈H₇N₃[1]
Primary Hazards:
-
Acute toxicity (oral)[1]
-
Skin irritation[1]
-
Serious eye irritation[1]
-
May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling 1-Phthalazinamine to ensure appropriate PPE is selected. The following table summarizes the recommended PPE.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Plan for Handling 1-Phthalazinamine
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for 1-Phthalazinamine.[4]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Assemble all necessary equipment and materials before starting work.
2. Handling:
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
Avoid dust formation.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[5]
-
Incompatible materials include strong oxidizing agents and strong bases.[2]
Disposal Plan
Proper disposal of 1-Phthalazinamine and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste 1-Phthalazinamine and any contaminated materials (e.g., gloves, wipes, weighing paper) in a designated, properly labeled, and sealed container.
-
Sweep up any spills and shovel into suitable containers for disposal.[2]
2. Disposal Procedure:
-
Dispose of contents/container to an approved waste disposal plant.[2][5]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Do not empty into drains.[6]
Emergency First-Aid Measures
In case of exposure, immediate action is critical.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[2]
-
Inhalation: Remove to fresh air. Get medical attention. If not breathing, give artificial respiration.[2]
Below is a diagram illustrating the workflow for safely handling 1-Phthalazinamine.
Caption: Workflow for Safe Handling of 1-Phthalazinamine
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
